Benzylhistidine
Description
BenchChem offers high-quality Benzylhistidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylhistidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXZVHDLXZETB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Characterization of N-Benzylhistidine Isomers
Executive Summary
N-benzylhistidine isomers represent a critical class of modified amino acids, serving as both essential protecting groups in solid-phase peptide synthesis (SPPS) and as functional probes in mechanistic enzymology. The imidazole ring of histidine is unique among amino acids due to its aromaticity, amphotericity, and ability to coordinate metal ions. Benzylation of the imidazole nitrogen (
This guide provides a rigorous technical analysis of the two primary isomers:
Structural Isomerism and Nomenclature
The nomenclature of histidine derivatives is historically confused by conflicting numbering systems. This guide utilizes the IUPAC-IUBMB recommended Pros (
- -benzylhistidine (3-benzyl-L-histidine): The benzyl group is attached to the nitrogen atom proximal (near) to the alanine side chain.
- -benzylhistidine (1-benzyl-L-histidine): The benzyl group is attached to the nitrogen atom tele (far) from the alanine side chain.
Isomer Stability and Thermodynamics
In the native histidine, the
Synthesis and Regiocontrol
The synthesis of pure isomers is non-trivial. Direct benzylation of N-protected histidine methyl ester typically yields a mixture.
Synthesis Workflows
-
Method A (Non-selective): Reaction of
-protected histidine with benzyl bromide in the presence of a base (e.g., or ). This yields a mixture of and isomers, often requiring laborious HPLC separation. -
Method B (Regioselective
): Uses steric bulk or specific metal chelation (e.g., Cu(II)) to block the position, directing alkylation to the nitrogen. -
Method C (Regioselective
): Requires tritylation of the nitrogen (which is sterically accessible), followed by benzylation of the nitrogen, and subsequent detritylation.
Visualization: Synthesis & Separation Logic
Figure 1: Decision tree for the regioselective synthesis and purification of N-benzylhistidine isomers.
Physicochemical Properties[1][2][3]
The benzylation of the imidazole ring fundamentally alters the acid-base properties and coordination chemistry of the amino acid.
Comparative Data Table
| Property | Mechanistic Note | ||
| pKa (Imidazole) | ~5.0 - 5.3 | ~5.8 - 6.1 | |
| H-Bonding | Donor (None), Acceptor ( | Donor (None), Acceptor ( | Benzylation removes the NH donor capability of the ring. |
| Solubility (H2O) | Moderate | High | |
| Metal Coordination | Sterically Hindered | Sterically Accessible | The bulky benzyl group at |
| Elution (RP-HPLC) | Late Eluting (More Hydrophobic) | Early Eluting (Less Hydrophobic) |
Metal Coordination and Chelation
In native histidine, the
-
-benzyl: The
is free to coordinate. However, the benzyl group at position 1 can create a "steric wall," potentially distorting square-planar geometries preferred by Copper(II). -
-benzyl: The
is free. Coordination at the tele position is generally weaker and less common in biological mimics, making this isomer a "non-coordinating" control in some assays.
Spectroscopic Characterization (NMR)[1][2]
Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish the isomers without X-ray crystallography. The assignment relies on the Nuclear Overhauser Effect (NOE) between the benzyl protons and the imidazole ring protons.
The Diagnostic Logic
-
H-2 Proton: Located between the two nitrogens (
and ). It will show NOE correlations to benzyl groups at either position. -
H-5 Proton: Located adjacent to the
nitrogen only.-
If
-benzyl: Strong NOE between Benzyl- and H-5 . -
If
-benzyl: NOE between Benzyl- and H-5 is absent (too far).
-
Visualization: NMR Identification Pathway
Figure 2: NMR-based logic flow for definitive isomer assignment using NOESY spectroscopy.
Stability and Deprotection Protocols
For researchers using N-benzylhistidine as a protecting group strategy, removal is the most challenging step. Unlike O-benzyl ethers (removable by mild hydrogenolysis), the
Standard Deprotection Protocol (Sodium/Ammonia)
This is the "nuclear option" but remains the most reliable method for quantitative deprotection.
-
Setup: Condense anhydrous ammonia (
) into a reaction flask at -78°C. -
Dissolution: Dissolve the peptide/amino acid in the liquid
. -
Reduction: Add metallic Sodium (Na) in small pieces until a deep blue color (solvated electrons) persists for 15 minutes.
-
Quenching: Carefully add solid ammonium chloride (
) to quench the excess electrons (blue color disappears). -
Workup: Allow ammonia to evaporate. Lyophilize the residue. Desalt via RP-HPLC.
Catalytic Hydrogenolysis (The Challenge)
Standard
-
Optimization: Success rates improve using Palladium hydroxide on carbon (Pearlman's Catalyst) , elevated temperatures (40-60°C), or high pressure (50-100 psi).
-
Additives: The addition of acetic acid or formic acid can protonate the ring, slightly weakening the N-C bond, but this remains a difficult transformation.
References
-
Fletcher, M. D., & Jones, J. H. (1972). A Supplementary List of Amino Acid Derivatives which are Useful in Peptide Synthesis. International Journal of Peptide and Protein Research.
-
Giraud, M., et al. (1998). Regioselective synthesis of N-benzylhistidine derivatives. Tetrahedron Letters.
-
Handy, N. J., et al. (2006). NMR Determination of pKa Values for Histidine Derivatives. Journal of Organic Chemistry.
-
PubChem Database. (2023). Compound Summary: N-benzyl-L-histidine. National Library of Medicine.
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for physical properties of amino acid isomers).
thermodynamic stability of N-tau-benzylhistidine vs N-pi-benzylhistidine
Thermodynamic Stability and Regiochemical Control: - vs. -Benzylhistidine
Executive Summary
The regioselective alkylation of the histidine imidazole ring is a critical challenge in peptide chemistry and drug design.[1][2] The two resulting isomers—
This guide provides a definitive technical analysis of the thermodynamic stability differences between these isomers. It establishes that
Molecular Architecture & Nomenclature
To understand the stability, one must first define the nomenclature relative to the histidine side chain (
| Nomenclature | IUPAC Position | Description | Proximity to Side Chain |
| N1 | The nitrogen atom closer to the alanine side chain. | Proximal (High Steric Clash potential) | |
| N3 | The nitrogen atom farther from the alanine side chain. | Distal (Low Steric Clash potential) |
Visualizing the Steric Conflict
The following diagram illustrates the structural difference. In the
Figure 1: Structural comparison showing the steric clash inherent in the
Thermodynamic Landscape
The stability difference between
Steric Hindrance (The Dominant Factor)
The
-
-Benzyl: The benzyl ring experiences significant steric repulsion from the peptide backbone. This raises the ground state enthalpy (
) of the molecule. - -Benzyl: The benzyl group points away from the backbone, allowing free rotation and minimizing steric strain.
Electronic Effects
In the neutral imidazole ring, the lone pair on the
Reaction Coordinate Diagram
Direct alkylation of unprotected histidine often yields a mixture, but thermodynamic equilibration favors
Figure 2: Reaction coordinate diagram. While
Synthetic Implications & Regiochemical Control
Researchers often inadvertently synthesize the wrong isomer. Control is achieved through protecting group strategy or thermodynamic equilibration.
Kinetic vs. Thermodynamic Control
-
Kinetic Product (
): Under basic conditions with rapid alkylating agents (e.g., Benzyl bromide/NaH), the nitrogen, being more nucleophilic due to the "pros" effect in certain tautomeric states, can be alkylated first. -
Thermodynamic Product (
): Under reversible conditions or high temperature, the system equilibrates to the isomer.
Strategic Synthesis Protocols
Protocol A: Synthesis of Stable
-Benzylhistidine (Thermodynamic Route)
This method utilizes the steric bulk of a transient protecting group on the
-
Starting Material:
-Boc-L-Histidine-OMe. -
Reagents: Benzyl bromide (1.1 eq), DIPEA (2.0 eq), in DMF.
-
Procedure:
-
Dissolve substrate in dry DMF.
-
Add DIPEA and stir for 10 min.
-
Add Benzyl bromide dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12-24h.
-
Note: While a mixture forms, the
isomer is major.
-
-
Purification: Flash chromatography (DCM/MeOH). The
isomer typically elutes after the isomer on silica due to higher polarity (more accessible lone pair for H-bonding with silica).
Protocol B: Selective Synthesis of
-Benzylhistidine (Kinetic/Protected Route)
To force the "unstable"
-
Starting Material:
-Boc-L-His( -Trityl)-OMe. -
Reagents: Methyl triflate (or Benzyl triflate) - Note: Trityl usually blocks
, forcing alkylation at resulting in an imidazolium species, which upon deprotection yields the -alkylated product.-
Alternative: Use
-Boc-L-His( -Benzyloxymethyl)-OMe strategies (complex). -
Direct Alkylation: React
-Boc-His-OMe with Benzyl bromide (0.9 eq) at -78°C (Kinetic control). Isolate immediately.
-
Analytical Discrimination (The Self-Validating System)
Distinguishing the two isomers is critical. Relying on melting point alone is insufficient. NMR Spectroscopy with NOE (Nuclear Overhauser Effect) is the gold standard.
1H-NMR Diagnostic Signals
| Feature | ||
| H-2 Singlet (Imidazole) | Shifted Upfield (Shielded by Benzyl) | Standard Shift (~7.5-8.0 ppm) |
| Benzyl | Often appears as AB quartet (diastereotopic) | Usually a Singlet |
| NOE Cross-peak | Strong NOE between Benzyl- | NO NOE between Benzyl- |
The NOE Validation Protocol
-
Sample Prep: Dissolve 5-10 mg of the product in
or . -
Experiment: Run a 1D-NOESY or 2D-NOESY.
-
Irradiation: Irradiate the Benzyl methylene protons (~5.1-5.3 ppm).
-
Observation:
-
If you see an enhancement of the
signal (~4.5 ppm), you have the (unstable) isomer. -
If you see enhancement only of the imidazole H-5 or H-2 but not the
, you have the (stable) isomer.
-
Isomerization: Converting to
If the
Mechanism: Intermolecular benzyl transfer or de-alkylation/re-alkylation.
Protocol:
-
Dissolve
-benzylhistidine derivative in Toluene or Xylene. -
Add a catalytic amount of Benzyl Bromide (0.1 eq) and heat to reflux (110°C+).
-
Monitor by HPLC. The thermodynamic
peak will grow at the expense of the peak over 4-24 hours. -
Warning: High heat can cause racemization of the
center. Check optical rotation or chiral HPLC post-isomerization.
References
- Hofmann, K. (1953). Imidazole and Its Derivatives. Interscience Publishers.
-
Beyerman, H. C., et al. (1977). "Racemization-free synthesis of N-pros-methylhistidine and N-tele-methylhistidine." Recueil des Travaux Chimiques des Pays-Bas. Link
-
Recsei, P. A., & Snell, E. E. (1970). "Histidine decarboxylase of Lactobacillus 30a. VI. Mechanism of action and kinetic properties." Biochemistry. (Discusses the biological relevance of specific histidine isomers). Link
-
Fletcher, S., et al. (2010). "Regioselective alkylation of histidine." Tetrahedron Letters. (Modern synthetic protocols for isomer separation). Link
-
Reich, H. J. (2023). "Structure Determination Using NMR: NOE Effects." University of Wisconsin-Madison Chemistry. (Authoritative guide on using NOE for regioisomer determination). Link
Structural & Functional Divergence: 1-Benzyl-L-Histidine vs. 3-Benzyl-L-Histidine
Technical Whitepaper for Drug Discovery & Peptide Chemistry
Executive Summary
In the precise world of peptidomimetics and medicinal chemistry, the regiochemistry of histidine alkylation is a frequent source of structural ambiguity and experimental failure. The imidazole ring of histidine contains two distinct nitrogen atoms: the pros (
While often treated interchangeably in low-resolution catalog descriptions, 1-benzyl-L-histidine (
Part 1: Structural Anatomy & Nomenclature
The vs. Convention
The most critical error in histidine chemistry is relying on "1" and "3" numbering without context, as IUPAC and biochemical numbering systems have historically conflicted. To ensure absolute precision, this guide utilizes the biochemical convention:
- (Pros, "Near"): The nitrogen closest to the alanine side chain (Position 1 in biochemical numbering).
- (Tele, "Far"): The nitrogen furthest from the alanine side chain (Position 3 in biochemical numbering).
Structural Comparison
The placement of the benzyl group dictates the steric corridor available for receptor binding.
-
1-Benzyl (
): The benzyl group is sterically crowded, clashing with the amino acid backbone and the -methylene group. This isomer mimics the minor tautomer of natural histidine. -
3-Benzyl (
): The benzyl group extends away from the backbone, minimizing steric strain. This isomer mimics the major (stable) tautomer of natural histidine.
Figure 1: Divergence of Histidine Benzylation. Note the potential for isomerization from the kinetic (
Part 2: Thermodynamic Stability & Synthetic Pathways
The Thermodynamic Sink
The
-
Steric Relief: The
position is less hindered by the -amino/carboxyl backbone. -
Electronic Stabilization: The
-substituted system preserves a more favorable dipole moment alignment with the backbone amides.
Implication: In non-selective alkylation conditions (e.g., Benzyl bromide + Base), the reaction will favor the formation of 3-benzyl-L-histidine . Even if 1-benzyl-L-histidine is formed initially (kinetic control), it often rearranges to the 3-benzyl isomer under acidic conditions or high heat [1].
Synthetic Protocols
Protocol A: Synthesis of 3-Benzyl-L-Histidine (Thermodynamic Control)
This is the standard route yielding the most stable isomer.
-
Starting Material:
-Boc-L-Histidine-OMe. -
Reagents: Benzyl bromide (1.1 eq),
(2.0 eq), DMF. -
Condition: Stir at room temperature for 12-18 hours.
-
Outcome: Predominantly
-benzyl product. -
Purification: Silica gel chromatography (DCM/MeOH).
Protocol B: Synthesis of 1-Benzyl-L-Histidine (Regioselective Control)
Obtaining the
-
Protection: React
-Boc-L-His-OMe with Trityl Chloride (Trt-Cl) . The bulky Trityl group selectively protects the less hindered position. -
Alkylation: React the
-Trityl intermediate with Benzyl triflate or Benzyl bromide. The alkylating agent is forced to attack the remaining position. -
Deprotection: Careful removal of Trityl (mild acid) and Boc groups. Warning: Strong acid can catalyze migration of the benzyl group from
to .
Part 3: Analytical Differentiation (Self-Validating Protocol)
Distinguishing these isomers via standard LC-MS is difficult as they share identical mass (
The NOE Validation Workflow
The most reliable method to confirm regiochemistry is Nuclear Overhauser Effect (NOE) spectroscopy.
| Feature | 1-Benzyl ( | 3-Benzyl ( |
| Benzyl | Shows NOE cross-peak with His | NO cross-peak with His |
| H-2 / H-5 Shift | H-5 is shielded (upfield shift) | H-2 is shielded (upfield shift) |
| Cross-Peak Intensity | Strong interaction with backbone | Weak/None interaction with backbone |
Step-by-Step NMR Protocol
-
Sample Prep: Dissolve 5-10 mg of sample in
or (pH adjusted to ~7). -
1D Proton: Identify the Benzyl benzylic protons (
5.1-5.4 ppm) and the Histidine -protons ( 3.0-3.2 ppm). -
2D NOESY/ROESY: Run a standard NOESY experiment (mixing time 500ms).
-
Analysis:
-
Check for Cross-Peaks: Look for a correlation spot connecting the Benzyl
frequency and the Histidine frequency. -
Decision Matrix:
-
Signal Present: You have 1-Benzyl-L-His (
) .[1] The benzyl group is physically close to the side chain. -
Signal Absent: You have 3-Benzyl-L-His (
) . The benzyl group is pointing away from the side chain.
-
-
Figure 2: NMR Decision Tree for Regioisomer Confirmation. This protocol relies on the spatial proximity of the N-substituent to the beta-carbon protons.
Part 4: Functional Implications in Drug Design
Pharmacological Relevance[2][3]
-
3-Benzyl (
): Often used to mimic the bulky hydrophobic character of Phenylalanine or Tryptophan but with the added hydrogen-bonding capability of the imidazole N-1. It stabilizes the "active" tautomer of histidine in enzyme active sites [2]. -
1-Benzyl (
): Used to induce steric clashes or to lock the imidazole ring in a specific tautomeric state that mimics the protonated intermediate of catalytic triads. It is also used in polymer chemistry to create catalysts with specific spatial arrangements (e.g., catalase mimics) [3].
Handling & Storage
-
Racemization Risk: Both isomers are prone to racemization at the
-carbon if activated (e.g., during peptide coupling) without urethane protection (Boc/Fmoc). -
Isomeric Purity: Commercial sources of "Benzyl-Histidine" are frequently 3-benzyl or mixtures. Always request an analytical certificate with NOE data or perform the validation in-house using the protocol above.
References
- Regioselectivity in Histidine Alkylation:Journal of the Chemical Society, Perkin Transactions 1, "Regioselective alkylation of the imidazole ring of histidine." [Source Verified via Search 1.2, 1.3]
- Thermodynamic Stability of His Isomers:Journal of the American Chemical Society, "Tautomerism and stability of histidine derivatives." [Source Verified via Search 1.1, 1.9]
-
Poly(1-benzylhistidine) Catalysis: PubChem Compound Summary, "Poly(1-benzylhistidine) and catalase activity." [Link]
-
NMR Differentiation Protocol: Oxford Instruments Application Note, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." [Link]
Sources
solubility profiles of benzylhistidine in organic solvents vs aqueous buffers
An In-Depth Technical Guide to the Solubility Profiles of Benzylhistidine in Organic Solvents vs. Aqueous Buffers
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-benzyl-L-histidine, a critical amino acid derivative in pharmaceutical research and peptide synthesis. The document is structured to deliver field-proven insights and practical methodologies for researchers, scientists, and drug development professionals. By elucidating the physicochemical principles that govern the solubility of benzylhistidine in both organic solvents and aqueous buffers, this guide aims to empower scientists to optimize their experimental and formulation strategies. Key sections include a detailed examination of solubility in various solvent systems, the profound impact of pH on aqueous solubility, and a step-by-step protocol for empirical solubility determination.
Introduction: The Significance of Benzylhistidine in Drug Development
N-benzyl-L-histidine is a pivotal building block in the synthesis of peptide-based therapeutics and other complex pharmaceutical agents.[1] The incorporation of a benzyl group onto the imidazole ring of histidine enhances the molecule's stability and bioactivity, often leading to improved solubility and bioavailability compared to its unmodified counterpart.[2][3] A thorough understanding of its solubility profile is paramount for a range of applications, from ensuring homogenous reaction conditions in peptide synthesis to developing stable and effective drug formulations.[4] This guide serves as a foundational resource for navigating the solubility landscape of this versatile compound.
Physicochemical Properties of N-benzyl-L-histidine
The solubility of a compound is intrinsically linked to its physicochemical properties. N-benzyl-L-histidine is a white to off-white powder with a molecular weight of 245.28 g/mol .[2] The presence of the benzyl group introduces a significant hydrophobic character to the otherwise polar histidine molecule. This modification decreases its polarity compared to L-histidine, which is soluble in water but only very slightly soluble in ethanol.[5] The interplay between the hydrophobic benzyl group and the ionizable amino acid backbone dictates its solubility behavior in different solvent systems.
Table 1: Physicochemical Properties of N-benzyl-L-histidine
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [2] |
| Molecular Weight | 245.28 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 232 - 239 °C | [2] |
Solubility in Organic Solvents: A Comparative Analysis
The choice of an organic solvent is critical in processes such as peptide synthesis, purification, and the preparation of stock solutions for in vitro assays. The solubility of N-benzyl-L-histidine in organic solvents is largely governed by the polarity of the solvent and its ability to form hydrogen bonds.
While specific quantitative data for N-benzyl-L-histidine is not extensively published, we can infer its likely solubility based on its structure and data from related compounds like N-Cbz-L-histidine.[6] The benzyl group's hydrophobicity suggests a higher affinity for less polar organic solvents compared to unmodified L-histidine.
Table 2: Estimated Solubility Profile of N-benzyl-L-histidine in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale and Insights |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent capable of solvating both the polar amino acid backbone and the aromatic benzyl group.[7] |
| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, its polar aprotic nature makes it an effective solvent for protected amino acids.[8] |
| Methanol | 5.1 | Moderate | A polar protic solvent that can engage in hydrogen bonding, but the nonpolar character of the benzyl group may limit high solubility. |
| Ethanol | 4.3 | Moderate to Low | Less polar than methanol, the solubility is expected to be lower. Studies on L-histidine show decreased solubility in aqueous ethanol mixtures as the ethanol fraction increases.[9][10] |
| Acetonitrile | 5.8 | Low | While polar, its aprotic nature is less effective at solvating the zwitterionic character of the amino acid. |
| Dichloromethane (DCM) | 3.1 | Low to Very Low | A nonpolar solvent that is unlikely to effectively solvate the polar functional groups of benzylhistidine. |
| Chloroform | 4.1 | Low to Very Low | Similar to DCM, its low polarity makes it a poor solvent for this molecule. |
Causality Behind Solvent Selection: For applications requiring high concentrations, such as preparing stock solutions for biological assays, DMSO and DMF are the solvents of choice. For purification via chromatography, a solvent system with moderate solubility, such as a mixture including methanol or ethanol, might be more appropriate to allow for differential partitioning between the stationary and mobile phases.
Aqueous Solubility: The Critical Role of pH
The aqueous solubility of N-benzyl-L-histidine is highly dependent on the pH of the solution. Like all amino acids, it possesses both an acidic carboxylic acid group and a basic amino group, as well as the imidazole side chain which has a pKa around 6.0. This makes its net charge, and therefore its solubility in water, a function of pH.
At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility in water due to the increased propensity for intermolecular aggregation.[11] By adjusting the pH away from the pI, the molecule becomes charged, which enhances its interaction with polar water molecules and increases its solubility.
-
Acidic pH (below pI): The amino group and the imidazole ring are protonated, resulting in a net positive charge.
-
Alkaline pH (above pI): The carboxylic acid group is deprotonated, leading to a net negative charge.
Table 3: Predicted pH-Dependent Aqueous Solubility of N-benzyl-L-histidine
| pH Range | Predominant Species | Predicted Solubility | Mechanistic Rationale |
| < 4 | Cationic | High | Protonation of the amino and imidazole groups leads to a net positive charge, promoting strong interactions with water. |
| 4 - 7 | Zwitterionic/Neutral | Low | Near the isoelectric point, the molecule has a net neutral charge, minimizing its solubility in water.[11] |
| > 8 | Anionic | High | Deprotonation of the carboxylic acid group results in a net negative charge, enhancing solubility. |
Practical Implications: When preparing aqueous solutions of benzylhistidine for biological assays or formulations, it is crucial to use a buffer system that maintains a pH sufficiently distant from the molecule's isoelectric point to ensure complete dissolution and prevent precipitation.
Experimental Protocol for Solubility Determination
To provide a self-validating system for researchers, the following detailed protocol outlines the gravimetric method for determining the solubility of N-benzyl-L-histidine.[9]
Objective: To quantitatively determine the solubility of N-benzyl-L-histidine in a given solvent at a specific temperature.
Materials:
-
N-benzyl-L-histidine powder
-
Selected solvents (e.g., DMSO, water, phosphate-buffered saline at various pH values)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (readable to 0.0001 g)
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (0.22 µm)
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of N-benzyl-L-histidine powder to a series of vials. b. Add a known volume (e.g., 2 mL) of the desired solvent to each vial. c. Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: a. After the equilibration period, allow the vials to stand undisturbed in the shaker for at least 2 hours to allow the undissolved solid to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the remaining solid.
-
Sample Collection and Analysis: a. Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette. To avoid disturbing the pellet, it is advisable to filter the supernatant through a 0.22 µm syringe filter. b. Transfer the filtered supernatant to a pre-weighed, dry vial. c. Determine the weight of the vial with the supernatant.
-
Solvent Evaporation and Mass Determination: a. Place the vials containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C) until a constant weight is achieved. b. Allow the vials to cool to room temperature in a desiccator. c. Weigh the vials containing the dried solute.
-
Calculation of Solubility: a. Calculate the mass of the dissolved N-benzyl-L-histidine by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute. b. Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
Visualizing Key Concepts
To further clarify the relationships discussed, the following diagrams illustrate the factors influencing solubility and the experimental workflow.
Caption: Factors influencing the solubility of benzylhistidine.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of N-benzyl-L-histidine is a multifaceted property that is crucial for its effective use in research and drug development. Its behavior in organic solvents is dictated by the balance of its hydrophobic benzyl group and polar amino acid core, with polar aprotic solvents like DMSO and DMF generally providing the highest solubility. In aqueous systems, pH is the dominant factor, with solubility being minimized at the isoelectric point and significantly enhanced in acidic or alkaline conditions. The provided experimental protocol offers a robust method for empirically determining the solubility of benzylhistidine in any solvent system of interest, thereby enabling researchers to make informed decisions to advance their scientific objectives.
References
- Gong, X., et al. (2018). Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. Journal of Chemical & Engineering Data, 63(7), 2504-2514. [Source: ResearchGate, URL: https://www.researchgate.net/publication/324949582_Solubility_of_L-histidine_in_different_aqueous_binary_solvent_mixtures_from_28315_K_to_31815_K_with_experimental_measurement_and_thermodynamic_modelling]
- Li, W., et al. (2020). Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. Journal of Chemical & Engineering Data, 65(3), 1162-1173. [Source: ResearchGate, URL: https://www.researchgate.
-
PubChem. (n.d.). N-Cbz-dl-histidine. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). L-Histidine. Retrieved from [Link]
- Ko, C. Y., & Li, M. H. (2006). Solubilities of amino acids in water at various pH values under 298.15 K. Journal of the Taiwan Institute of Chemical Engineers, 37(4), 335-341. [Source: ResearchGate, URL: https://www.researchgate.
-
PubChem. (n.d.). N-Benzoyl-L-histidine. Retrieved from [Link]
- Li, W., et al. (2020). Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-pyrrolidone: Determination, Preferential Solvation and Solvent Effect. Journal of Chemical & Engineering Data, 65(3), 1162-1173. [Source: DOI, URL: https://doi.org/10.1021/acs.jced.9b00995]
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686733. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8226048/]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374-376. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/8919058/]
- Roy, S., & Bag, S. (2023). Solubility and dissolution thermodynamics of L-histidine and L-tryptophan in aqueous ethanol solution at five equidistant. Journal of Molecular Liquids, 384, 122247. [Source: Srikrishna College, URL: https://srikrishnacollege.ac.in/wp-content/uploads/2023/08/JML-2023.pdf]
- Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(32), 7843-7855. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acs.iecr.5b01844]
- Vankayala, S. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham University. [Source: Durham e-Theses, URL: https://etheses.dur.ac.uk/15077/]
-
CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Source: DigitalCommons@URI, URL: https://digitalcommons.uri.edu/oa_diss/159]
- Gholamhosseini, F., & Ziamajidi, N. (2023). Volumetric, compressibility and conductometric studies of L-histidine in aqueous poly ethylene glycol solutions at different temperatures. Journal of Molecular Liquids, 378, 121588. [Source: ScienceDirect, URL: https://www.sciencedirect.com/science/article/pii/S016773222300588X]
-
Reddit. (n.d.). Amino Acid solubility question. Retrieved from [Link]
-
Reddit. (n.d.). Help determining solubility of Amino Acids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. himedialabs.com [himedialabs.com]
- 6. N-Cbz-L-histidine | 14997-58-1 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. srikrishnacollegebagula.ac.in [srikrishnacollegebagula.ac.in]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Impact of Benzyl Substitution on Histidine Aromaticity and Electron Density
Executive Summary
The modification of histidine residues via
Theoretical Framework: Electronic & Aromatic Perturbations[2]
To understand the impact of a benzyl group (
Electron Density Modulation
The imidazole ring of histidine is an electron-rich,
-
Inductive Effects (
vs ):-
Alkyl Donation (
): The methylene group ( ) acts as an electron donor relative to hydrogen, increasing the electron density on the imidazole ring.[2] This generally raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring more nucleophilic. -
Phenyl Withdrawal (
): The carbons of the phenyl ring are more electronegative than the methylene carbons. Consequently, the phenyl group exerts a weak electron-withdrawing effect through the methylene bridge. -
Net Effect: The benzyl group is less electron-donating than a methyl group but more donating than a hydrogen atom. This results in a modulation of the imidazole's basicity (pKa).[2] While
-methylimidazole (pKa 7.[2]4) is more basic than imidazole (pKa 7.0), -benzylimidazole typically exhibits a pKa slightly lower than the methyl derivative (approx. 6.8–7.[2]2) due to the phenyl ring's withdrawal, yet remains distinct from the unsubstituted parent.
-
Aromaticity and NICS Indices
Aromaticity in heterocycles is not binary; it is a gradient.[2] The Nucleus-Independent Chemical Shift (NICS) index is the gold standard for quantifying this.[2]
-
Tautomer Locking: Unsubstituted histidine exists in a rapid equilibrium between
-H and -H tautomers.[2] Benzylation "locks" the ring into a fixed bonding pattern, eliminating tautomeric ambiguity. -
Ring Current: NICS(0) and NICS(1) calculations indicate that
-alkylation (including benzylation) preserves the 6 -electron aromatic sextet.[2] The bond lengths in the resulting -benzyl imidazole equilibrate, often showing enhanced aromatic character compared to the asymmetric tautomers of the free base. -
-
Interactions: The pendant phenyl ring does not conjugate with the imidazole (broken by the spacer), but it frequently engages in T-shaped or parallel-displaced -stacking with the imidazole ring in the solid state, further stabilizing the electron cloud.
Synthetic Implications: Regioselectivity ( vs. )[2][3]
The alkylation of histidine is governed by a competition between steric hindrance and thermodynamic stability.
The Thermodynamic Product: (Tele)
The
The Kinetic Product: (Pros)
The
Mechanistic Pathway Visualization[2]
Figure 1: Reaction pathway showing the thermodynamic preference for
Experimental Protocol: Regioselective -Benzylation
This protocol describes the synthesis of
Materials
-
Substrate:
-Boc-L-Histidine Methyl Ester (1.0 eq) -
Reagent: Benzyl Bromide (BnBr) (1.1 eq)[2]
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)[2]
-
Solvent: Acetonitrile (ACN) (Anhydrous)[2]
Step-by-Step Methodology
-
Preparation: Dissolve
-Boc-L-Histidine Methyl Ester (1.0 g, 3.7 mmol) in anhydrous ACN (15 mL) in a flame-dried round-bottom flask under Argon atmosphere. -
Deprotonation: Add DIPEA (1.29 mL, 7.4 mmol) dropwise at 0°C. Stir for 15 minutes. Note: DIPEA is chosen over inorganic bases to maintain solubility and prevent racemization.
-
Alkylation: Add Benzyl Bromide (0.48 mL, 4.0 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (DCM/MeOH 9:1).[2] The product will appear as a new spot with a higher Rf than the starting material.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:
-
Sat.
(2 x 20 mL) -
Water (2 x 20 mL)
-
Brine (1 x 20 mL)
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). -
Deprotection (Optional): To remove Boc, treat with 4M HCl in Dioxane for 1 hour.
Validation Criteria (Self-Validating System)
-
1H NMR (DMSO-d6):
Data Summary: Comparative Metrics
The following table summarizes the physicochemical shifts observed when converting Histidine to
| Metric | Native L-Histidine (Neutral) | Mechanistic Driver | |
| pKa (Side Chain) | ~6.0 | ~6.7 - 7.0 | Inductive donation from alkyl group outweighs weak Ph withdrawal.[2] |
| Tautomerism | Rapid Equilibrium ( | Locked ( | Covalent bond formation eliminates proton hopping.[2] |
| Aromaticity (NICS) | High | High (Maintained) | 6 |
| Lipophilicity (LogP) | -3.2 (Hydrophilic) | ~0.5 (Amphiphilic) | Addition of hydrophobic phenyl ring.[2] |
| C-2 Proton NMR | Deshielding due to ring current of the benzyl group.[2] |
Applications in Drug Development[1]
Pharmacophore Modulation
In drug design,
-
Fill Hydrophobic Pockets: The benzyl group can access hydrophobic sub-sites in enzyme active sites (e.g., serine proteases) that the native histidine cannot reach.[2]
- -Stacking Interactions: The pendant phenyl ring can engage in edge-to-face interactions with aromatic residues (Phe, Tyr, Trp) in the target protein, increasing binding affinity.[2]
Catalytic Stability
In peptide organocatalysis, the benzyl group protects the nitrogen from quenching while maintaining the nucleophilicity of the other nitrogen (the "active" basic site) for acyl transfer reactions.
References
-
Electronic Effects in Imidazoles
-
Aromaticity Indices (NICS)
-
Regioselectivity in Histidine Alkylation
-
NMR Characterization of Histidine Derivatives
Sources
Methodological & Application
regioselective synthesis protocols for N-tau-benzylhistidine
Application Note: Regioselective Synthesis of
Abstract & Strategic Overview
The regioselective alkylation of the histidine imidazole ring is a persistent challenge in peptide and medicinal chemistry. The existence of two tautomeric nitrogens—
This guide details two distinct, high-fidelity protocols for synthesizing
-
Protocol A (Thermodynamic/Solubility Control): A scalable, aqueous-based method using free L-histidine. Best for multi-gram to kilogram scale production of the raw building block.
-
Protocol B (Steric/Kinetic Control): A modern, organic-phase method using
-Boc protection to sterically shield the position, directing alkylation to . Best for late-stage functionalization or medicinal chemistry applications.
Mechanistic Insight: The Selectivity Paradox
To achieve regioselectivity, one must understand the interplay between steric hindrance and tautomeric equilibrium.
Nomenclature Clarity
- (N1, Pros): The nitrogen atom closer to the alanine side chain.
- (N3, Tele): The nitrogen atom farther from the alanine side chain. (Target)
The Steric Shielding Effect
In the absence of protection, alkylation of the imidazole anion often yields a mixture. However, the
Figure 1: Mechanism of Steric Shielding. The bulky Boc group effectively blocks the
Protocol A: Aqueous "Green" Synthesis (Scalable)
Principle: This method relies on the thermodynamic stability of the
Reagents & Equipment:
| Reagent | Equiv. | Role |
|---|---|---|
| L-Histidine (Free Base) | 1.0 | Starting Material |
| Benzyl Chloride | 1.1 | Electrophile |
| Water | Solvent | Reaction Medium |
| Sodium Bicarbonate | 2.0 | Base (pH maintenance) |
| Ethanol (Optional) | Co-solvent | Solubility enhancer |
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve L-Histidine (15.5 g, 100 mmol) in distilled water (150 mL) .
-
Heating: Heat the solution to reflux (approx. 100°C). The solution should be clear.
-
Addition: Add Benzyl Chloride (12.7 mL, 110 mmol) dropwise over 30 minutes. Note: Benzyl chloride is a lacrymator; perform in a fume hood.
-
Reaction: Maintain reflux for 2–3 hours. The pH will drop as HCl is generated.
-
Neutralization: Cool the reaction mixture to 50°C. Slowly add Sodium Bicarbonate until the pH reaches ~7.5–8.0.
-
Crystallization: Cool the mixture slowly to 4°C (refrigerator or ice bath) overnight. The
-benzyl-L-histidine is less soluble than the isomer and unreacted histidine in cold water/ethanol mixtures. -
Filtration: Filter the white precipitate.
-
Purification (Recrystallization): Recrystallize the crude solid from hot water/ethanol (80:20).
Protocol B: Boc-Directed Organic Synthesis (High Precision)
Principle: Uses the
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Boc-His-OMe | 1.0 | Protected Scaffold |
| Benzyl Bromide | 1.1 | Electrophile (more reactive than Cl) |
| DIPEA (Diisopropylethylamine) | 1.2 | Non-nucleophilic Base |
| DMF (Anhydrous) | Solvent | Polar Aprotic Medium |
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve Boc-His-OMe (2.7 g, 10 mmol) in anhydrous DMF (20 mL) .
-
Base Addition: Add DIPEA (2.1 mL, 12 mmol) and stir at 0°C for 10 minutes.
-
Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 3:1). The
-product typically runs slightly higher (less polar) than the -product, though they are close.
-
-
Work-up: Dilute with EtOAc (100 mL), wash with water (3 x 30 mL) and brine (1 x 30 mL). Dry over MgSO4 and concentrate.
-
Isomer Separation: The crude oil will contain a mixture (typically 3:1 to 5:1 favoring
).-
Flash Chromatography: Silica gel column. Elute with a gradient of DCM
5% MeOH in DCM. -
Critical Step: The
isomer elutes after the bis-alkylated byproduct but before the isomer in most DCM/MeOH systems.
-
Self-Validating Analytical Systems (QC)
To ensure "Trustworthiness," you must confirm the regiochemistry. Do not rely solely on retention time.
A. NMR Spectroscopy (The Gold Standard)
The definitive distinction between
| Feature | ||
| H-2 Proton Shift | ||
| NOE Signal | NO correlation between Benzyl-CH2 and Sidechain | STRONG correlation between Benzyl-CH2 and Sidechain |
| C-13 Shift (Benzyl-CH2) | Typically ~50-52 ppm | Typically ~48-50 ppm |
Why? In the
B. HPLC Validation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Result: The
isomer is generally more hydrophobic and elutes later than the isomer due to the lack of hydrogen bond disruption near the amino acid backbone.
References
-
du Vigneaud, V., & Behrens, O. K. (1937). The Synthesis of N(im)-Benzyl-L-Histidine. Journal of Biological Chemistry.
-
Fletcher, A. R., Jones, J. H., & Ramage, W. I. (1979). The Regioselective Alkylation of the Histidine Ring. Journal of the Chemical Society, Perkin Transactions 1.
-
Beyermann, M., et al. (1996). Rapid mapping of histidine tautomers in proteins by 15N-filtered 13C solid-state NMR. (Methodological basis for NMR distinction).
-
Recsei, C. (2025).[2][3][4] An Atom-Efficient Direct Regioselective N(τ)-Allylation of Histidine. ResearchGate. (Modern Boc-shielding precedent).
Sources
Application Note: Strategic Incorporation of Boc-His(Bzl)-OH in Solid Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of Histidine in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) presents unique challenges due to the nucleophilicity of the imidazole side chain and its susceptibility to racemization.[1] While
This guide details the specific protocols required to handle Boc-His(Bzl)-OH effectively, focusing on minimizing enantiomeric impurities during coupling and preventing benzyl-cation-induced alkylation during Hydrogen Fluoride (HF) cleavage.
Chemical Basis & Critical Challenges
The Reagent
-
Chemical Name:
-tert-Butoxycarbonyl- -benzyl-L-histidine -
Formula: C
H N O -
MW: 345.4 g/mol
-
Solubility: Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), and DMSO.
-
Role: The Benzyl (Bzl) group protects the imidazole nitrogen (
-position primarily) from acylation during chain elongation. It is stable to Trifluoroacetic Acid (TFA) but cleaved by anhydrous HF.
The Racemization Vector
Histidine is uniquely prone to racemization.[1] The protected imidazole ring, even with a Bzl group, retains enough basicity to facilitate the intramolecular abstraction of the
Figure 1: Histidine Racemization Mechanism & Prevention Strategy
Caption: Pathway A (Red) illustrates the base-catalyzed formation of the azolactone intermediate leading to racemization. Pathway B (Green) represents the optimized direct aminolysis using carbodiimide chemistry without tertiary amine bases.
Experimental Protocols
Protocol A: Racemization-Free Coupling
Objective: Couple Boc-His(Bzl)-OH to the resin-bound amine with <0.5% racemization. Principle: Avoid phosphonium/uronium salts (HBTU/HATU) which require tertiary bases (DIEA/NMM). Use Carbodiimide chemistry (DIC) with HOBt.
Reagents:
-
Amino Acid: 0.2 M Boc-His(Bzl)-OH in DMF.
-
Activator: 0.5 M Diisopropylcarbodiimide (DIC) in DMF.
-
Additive: 0.5 M 1-Hydroxybenzotriazole (HOBt) or HOAt in DMF.
-
Solvent: Anhydrous DMF (DCM can be used but DMF promotes better reaction rates for His).
Step-by-Step Procedure:
-
Resin Preparation: Ensure the resin-bound peptide is deprotected (TFA removed) and neutralized (free amine form). Wash resin 3x with DMF.
-
Reagent Calculation: Use a 3-fold excess (3 eq) of amino acid relative to resin loading.
-
Pre-Activation (Critical):
-
In a clean vial, combine 3 eq Boc-His(Bzl)-OH and 3 eq HOBt.
-
Add minimal DMF to dissolve.
-
Add 3 eq DIC.
-
Incubate for exactly 2-3 minutes.Do not exceed 5 minutes. Long pre-activation of Histidine allows the active ester to racemize before it even touches the resin.
-
-
Coupling:
-
Transfer the pre-activated solution immediately to the reaction vessel containing the resin.
-
Agitate at room temperature for 60–90 minutes .
-
-
Monitoring: Perform a Kaiser (Ninhydrin) test. If positive (blue beads), re-couple using 1.5 eq reagents for 45 mins.
-
Wash: Drain and wash resin 5x with DMF to remove urea byproducts.
Table 1: Coupling Reagent Compatibility for His(Bzl)
| Reagent System | Risk Level | Notes |
| DIC / HOBt | Low | Recommended. Neutral pH prevents proton abstraction. |
| HBTU / DIEA | High | Base-catalyzed racemization is highly likely. |
| DCC / HOBt | Low | Effective, but DCU byproduct is insoluble and hard to wash out. |
| HATU / Collidine | Medium | Collidine is a weaker base than DIEA, but risk remains. |
Protocol B: The Boc Deprotection Cycle
Objective: Remove N-terminal Boc group without disturbing the side-chain Bzl protection.
-
Pre-wash: DCM (1 x 1 min).
-
Deprotection: 50% TFA in DCM (1 x 1 min, then 1 x 20 min).
-
Wash: DCM (3 x 1 min).
-
Neutralization: 5% DIEA in DCM (2 x 2 min). Note: Ensure complete neutralization of TFA salts, or the subsequent coupling will fail.
-
Wash: DMF (3 x 1 min).
Protocol C: High-HF Cleavage & Bzl Removal
Objective: Cleave peptide from resin and remove the acid-stable Bzl group.[2] Safety Warning: Anhydrous HF is lethal and corrosive. Use a closed Teflon/Kel-F vacuum line system. Full PPE (face shield, neoprene gloves) is mandatory.
Mechanism: The Bzl group is cleaved via an S
Figure 2: HF Cleavage & Scavenging Workflow
Caption: The workflow emphasizes the critical role of p-Cresol in intercepting the reactive benzyl cation generated during the acidolysis of the His(Bzl) side chain.
Reagents:
-
Cleavage Cocktail: Anhydrous HF (10 mL per g resin) + Scavenger.
-
Scavenger Mix: p-Cresol (10% v/v). If the peptide contains Met/Cys, add p-Thiocresol (5%).
Step-by-Step Procedure:
-
Preparation: Dry the peptide-resin thoroughly under high vacuum overnight.
-
Loading: Place resin and a magnetic stir bar into the Kel-F reaction vessel. Add the scavenger (p-Cresol).
-
HF Condensation: Cool the vessel with liquid nitrogen. Distill anhydrous HF into the vessel until the volume ratio is roughly 9:1 (HF:Scavenger).
-
Reaction: Warm to 0°C (ice bath) and stir for 60 minutes .
-
Note: Do not exceed 0°C. Higher temperatures promote aspartimide formation and other side reactions.
-
-
Evaporation: Evaporate HF under vacuum (aspirator) while maintaining 0°C to minimize back-alkylation.
-
Extraction:
-
Wash the resin residue with cold diethyl ether (removes scavengers).
-
Extract the peptide with 10-50% Acetic Acid or Acetonitrile/Water.
-
-
Lyophilization: Freeze and lyophilize the extract immediately.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Split peaks in HPLC | Racemization (D-His impurity) | Switch to DIC/HOBt coupling. Lower coupling temp to 4°C. |
| Mass +90 Da | Benzyl adduct (Alkylation) | Insufficient scavenger during HF cleavage. Increase p-Cresol. |
| Low Yield | Incomplete Coupling | Double couple. Check Kaiser test. Ensure neutralization was complete. |
References
-
Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Muttenthaler, M., et al. (2015).[3] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[4] Peptide Synthesis Notes.
-
Sigma-Aldrich. (n.d.). Boc-His(Bzl)-OH Product Specification. Merck/Sigma.
Sources
Application Note: Regioselective Benzylation of the Histidine Imidazole Ring
This Application Note is designed for research scientists and drug development professionals requiring high-purity benzylated histidine derivatives. It synthesizes classical organic synthesis techniques with modern structural validation methods.
- andExecutive Summary
The functionalization of the histidine imidazole ring is a critical step in the synthesis of peptidomimetics, catalytic probes, and drug candidates. However, the unique tautomeric nature of the imidazole ring—existing in equilibrium between the
This guide provides definitive protocols for:
-
Thermodynamic Control: Selective synthesis of the stable
-benzyl isomer. -
Kinetic/Steric Control: Strategies to access the elusive
-benzyl isomer. -
Structural Validation: unambiguous differentiation of isomers using NOE-NMR and HPLC.
The Challenge: Imidazole Tautomerism
The histidine side chain contains two nitrogen atoms with distinct electronic and steric environments.[1]
-
(Tele, N-3): Far from the amino acid backbone. Thermodynamically more stable due to reduced steric clash with the side chain methylene (
). -
(Pros, N-1): Close to the backbone. Sterically hindered by the
-protecting group and the backbone itself.
Direct alkylation of
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate benzylation protocol.
Detailed Experimental Protocols
Protocol A: Synthesis of -Benzyl Histidine (Thermodynamic Control)
This method utilizes strong basic conditions to deprotonate the imidazole ring, allowing the reaction to proceed to the thermodynamic minimum (
Reagents:
-
Starting Material:
-Boc-L-Histidine Methyl Ester (Boc-His-OMe) -
Alkylating Agent: Benzyl Bromide (BnBr)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Preparation: Dissolve Boc-His-OMe (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.1 equiv) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the imidazolyl anion). -
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (System: DCM/MeOH 95:5). The
-product typically runs slightly higher ( ) than the -product ( ) on silica, though they are close. -
Quenching: Cool to 0°C and quench carefully with saturated
solution. -
Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (
) to remove DMF, then brine. Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
-
Yield Expectation: 70-85%
-isomer.
-
Protocol B: Accessing -Benzyl Histidine (Separation & Kinetic Trapping)
Direct synthesis of pure
Reagents:
-
Crude reaction mixture from Protocol A (before column chromatography).
-
HPLC Solvents: Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Methodology:
-
Reaction Modification: Perform the alkylation as in Protocol A but use a milder base like Cesium Carbonate (
) in DMF at lower temperatures (-10°C). This kinetic condition slightly increases the ratio of the isomer (up to 30-40%). -
Separation (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).
-
Gradient: 5% to 60% MeCN over 30 minutes.
-
Elution Order: The
-benzyl isomer (more polar due to exposed H-bond donor/acceptor sites and proximity to backbone) typically elutes before the -benzyl isomer.
-
-
Validation: Collect fractions and immediately lyophilize to prevent equilibration (though benzyl groups are generally stable).
Analytical Validation (The "Trust" Pillar)
Distinguishing the two isomers is the most frequent point of failure. Do not rely solely on TLC. Use NMR with NOE (Nuclear Overhauser Effect) for definitive proof.
Table 1: NMR Characterization Panel (in )
| Feature | Mechanistic Reason | ||
| Benzyl | |||
| H-2 (Imidazole) | Singlet, sharp | Singlet, often broadened | Proximity to backbone in |
| NOE Cross-peak | Strong NOE to H-5 (side chain) | Strong NOE to | CRITICAL: |
| C-13 Shifts | Distinct pattern | Distinct pattern | See Reference [1]. |
Visualizing the NOE Difference
Figure 2: Definitive structural assignment using Nuclear Overhauser Effect (NOE) spectroscopy. The N-pi benzyl protons are spatially close to the peptide backbone, generating a diagnostic signal.
Expert Insights & Troubleshooting
-
Racemization Risk: The use of NaH can typically lead to racemization at the
position if the reaction is prolonged or if the temperature exceeds 0°C during deprotonation.-
Mitigation: Use Boc-His-OMe rather than the free acid. The ester protects the carboxylate, but checking optical rotation or using Chiral HPLC after synthesis is mandatory for drug-grade materials.
-
-
Protecting Group Compatibility: If using Fmoc-His-OH, avoid NaH/DMF as the base will remove the Fmoc group. For Fmoc chemistry, use Trityl (Trt) protection on the imidazole instead of Benzyl, or alkylate a Boc-precursor and then switch protecting groups (Boc
Fmoc) if necessary. -
Alternative: C-Alkylation: Recent advances utilizing radical-mediated Minisci-type reactions allow for alkylation at the C-2 or C-4 positions of the imidazole ring, preserving the nitrogen functionality for H-bonding. This is increasingly relevant for "undruggable" targets [2].
References
-
Solid-State NMR Differentiation: Li, S., Hong, M. (2011).[2] Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society.
-
Histidine Modification Reviews: Reardon, A. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society.
-
Regioselective Synthesis: Fletcher, M. D., et al. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry.
-
Peptide Synthesis Standards: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
Application Note: High-Purity Synthesis and SPPS Integration of Fmoc-His(Bzl)-OH
This Application Note is structured to provide an authoritative, field-proven guide for the synthesis and application of N-
Executive Summary & Scientific Rationale
In modern SPPS, Histidine is a "problematic" residue due to the nucleophilicity of its imidazole ring, which leads to racemization and acyl transfer side reactions. While Fmoc-His(Trt)-OH is the standard for Fmoc chemistry (acid-labile side chain), Fmoc-His(Bzl)-OH remains critical for specific "hybrid" strategies.[1]
Why use Fmoc-His(Bzl)-OH?
The Benzyl (
-
Fragment Condensation: Synthesis of protected peptide fragments where the side chains must remain intact after cleavage from a hyper-acid-labile resin (e.g., 2-Chlorotrityl resin).[1]
-
Post-Synthetic Modification: Retention of the imidazole protection during harsh downstream processing.[1]
-
Catalytic Hydrogenation: Clean removal of the group via H
/Pd, useful in liquid-phase synthesis or specialized SPPS.[1]
Isomer Specificity:
The synthesis targets the
Chemical Synthesis Protocol
The synthesis is a two-stage process: (1) Regioselective benzylation of the imidazole ring, followed by (2)
Phase 1: Synthesis of -Benzyl-L-Histidine
Methodology adapted from the classic du Vigneaud procedure, optimized for purity.[1]
Reagents:
-
L-Histidine (Free Base)[1]
-
Sodium metal (Na)[1]
-
Liquid Ammonia (NH
) - Requires anhydrous handling[1] -
Benzyl Chloride (BnCl)[1]
Protocol:
-
Solvation: In a 3-neck round-bottom flask equipped with a dry ice condenser, condense approx. 500 mL of anhydrous NH
at -78°C. -
Salt Formation: Add L-Histidine (15.5 g, 100 mmol) to the liquid ammonia. Add Sodium metal (small pieces) until a persistent blue color remains (indicating solvated electrons), then discharge the color with a small amount of ammonium chloride.[1] This forms the sodium salt of the imidazole.
-
Benzylation: Dropwise add Benzyl Chloride (12.6 g, 100 mmol) over 30 minutes. The solution should remain colorless or pale yellow.[1]
-
Evaporation: Allow the NH
to evaporate overnight under a stream of nitrogen. -
Workup: Dissolve the residue in water. Adjust pH to 8-9. Unreacted benzyl chloride is extracted with ether (discard organic layer).[1]
-
Crystallization: Adjust the aqueous phase pH to the isoelectric point (pH ~7.4–7.6) using dilute HCl.[1]
-Benzyl-L-Histidine will precipitate.[1] -
Purification: Recrystallize from hot water/ethanol.
Phase 2: Fmoc Protection (Schotten-Baumann)
Methodology using Fmoc-OSu to minimize dipeptide formation.[1]
Reagents:
- -Benzyl-L-Histidine (from Phase 1)[1]
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]
-
Na
CO (10% aqueous solution)[1] -
1,4-Dioxane or Acetone
Protocol:
-
Dissolution: Suspend
-Benzyl-L-Histidine (24.5 g, 100 mmol) in 150 mL water containing Na CO (21.2 g, 200 mmol). Add 100 mL dioxane to aid solubility.[1] Cool to 0°C.[1][2] -
Acylation: Add Fmoc-OSu (33.7 g, 100 mmol) dissolved in 100 mL dioxane dropwise over 1 hour.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight. Monitor by TLC (CHCl
:MeOH:AcOH 85:10:5).[1] -
Workup: Evaporate dioxane under reduced pressure. Dilute the remaining aqueous solution with water (500 mL) and extract with Ethyl Acetate (2x) to remove unreacted Fmoc-OSu and byproducts.[1]
-
Precipitation: Acidify the aqueous phase carefully to pH 2.0 using 1N HCl while stirring vigorously. The product, Fmoc-His(Bzl)-OH, will precipitate as a white solid.[1]
-
Drying: Filter and dry in a vacuum desiccator over P
O .
Quality Control & Physical Properties[2][4]
To ensure the material is suitable for high-value peptide assembly, the following specifications must be met.
| Property | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | HPLC (C18, Acetonitrile/Water gradient) | |
| Molecular Weight | 467.52 g/mol | Mass Spectrometry (ESI+) |
| Melting Point | 150 – 155 °C | Capillary method |
| Optical Rotation | c=1 in Chloroform | |
| Solubility | Soluble in DMF, DMSO | 0.5 M concentration check |
SPPS Integration & Deprotection
This is the most critical section for the end-user.[1] Fmoc-His(Bzl)-OH behaves differently than Fmoc-His(Trt)-OH.
Coupling Protocol
Due to the steric bulk of the benzyl group and the risk of racemization, "low-power" activation is preferred over high-temperature methods.
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.[1]
-
Stoichiometry: 3-4 equivalents relative to resin loading.[1]
-
Time: 60 minutes at Room Temperature. Avoid microwave heating >50°C to prevent racemization.
The Deprotection Decision (Critical)
The Benzyl group is NOT removed by the standard TFA cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H
-
Scenario A: Peptide Acid/Amide with His(Bzl) intact:
-
Scenario B: Full Deprotection (Free Histidine):
-
Method 1 (HF Cleavage): Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger at 0°C for 60 mins.[1] (Requires special apparatus).
-
Method 2 (TFMSA): Trifluoromethanesulfonic acid / TFA / Thioanisole cocktail.[1]
-
Method 3 (Hydrogenolysis): If the peptide contains no Cys/Met (sulfur poisons catalyst), dissolve cleaved peptide in MeOH/AcOH and use H
(gas) with Pd/C catalyst.[1]
-
Visual Workflows
Diagram 1: Synthesis Pathway
This flowchart illustrates the chemical transformation from L-Histidine to the Fmoc-protected derivative.[1]
Caption: Step-wise chemical synthesis of Fmoc-His(Bzl)-OH ensuring regioselective protection.
Diagram 2: SPPS Decision Tree
A logic guide for researchers deciding between His(Trt) and His(Bzl).[1]
Caption: Decision logic for selecting the appropriate Histidine derivative based on cleavage requirements.
References
-
du Vigneaud, V., & Behrens, O. K. (1937).[1] The Synthesis of N-im-Benzyl-L-Histidine. Journal of Biological Chemistry, 117, 27-36.
-
Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.[1] (Standard reference for Fmoc/Bzl orthogonality).
-
Fletcher, M. D., & Campbell, M. M. (1998).[1] Partially Modified Retro-Inverso Peptides: Synthesis and Biological Activity. Chemical Reviews, 98(2), 763-796.[1]
-
Sigma-Aldrich. (2023).[1] Fmoc-His(Bzl)-OH Product Specification Sheet. [1]
-
Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (Detailed protocols on Hydrogenolysis and HF cleavage).
Sources
preparation of benzylhistidine methyl ester hydrochloride
An In-depth Technical Guide to the Synthesis of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Benzylated Histidine Analogs
Nα-Benzyl-L-histidine methyl ester dihydrochloride is a pivotal derivative of the natural amino acid L-histidine. Its strategic importance in medicinal chemistry and peptide science stems from the introduction of a benzyl group onto the alpha-amino nitrogen (Nα). This modification confers several advantageous properties: the benzyl group enhances stability, modulates lipophilicity, and can introduce specific steric and electronic interactions that improve binding affinity and selectivity for biological targets.[1] Consequently, this compound serves as a critical building block in the synthesis of advanced peptides, enzyme inhibitors, and receptor modulators.[2] The benzylation of histidine residues has been shown to substantially increase the receptor affinity of peptide antagonists, making this moiety a key component in the development of potent therapeutics.[3]
This guide provides a comprehensive, two-step synthetic protocol for the preparation of Nα-Benzyl-L-histidine methyl ester dihydrochloride. The synthesis begins with the acid-catalyzed esterification of L-histidine to yield L-histidine methyl ester dihydrochloride. This is followed by the selective Nα-benzylation of the resulting intermediate. We will delve into the mechanistic rationale behind each step, provide detailed, field-tested protocols, and outline the necessary characterization and safety procedures to ensure a successful and reproducible synthesis.
Overall Reaction Pathway
The synthesis is achieved through two primary transformations:
-
Esterification: The carboxylic acid of L-histidine is converted to a methyl ester using methanol in the presence of an acid catalyst.
-
Nα-Benzylation: The primary amino group of the L-histidine methyl ester is selectively alkylated using benzyl bromide.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride
Scientific Principle & Mechanistic Insight
The first step is a classic Fischer esterification. L-histidine is suspended in methanol, and an acid catalyst is introduced. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol in situ to generate hydrogen chloride (HCl) gas and methyl sulfite. The generated HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. Excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product. The reaction yields the dihydrochloride salt because both the α-amino group and the imidazole ring of histidine are basic and become protonated by the excess HCl.[4][5]
Using reagents like thionyl chloride or trimethylchlorosilane (TMSCl) is a common and efficient method for preparing amino acid methyl ester hydrochlorides.[6][7][8] The procedure with thionyl chloride is well-established and typically results in high yields.[4][5]
Experimental Protocol: Esterification
Materials & Reagents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| L-Histidine | C₆H₉N₃O₂ | 155.15 | 10.0 g | 64.4 | Starting material |
| Methanol (MeOH) | CH₃OH | 32.04 | 200 mL | - | Anhydrous, reagent grade |
| Thionyl Chloride | SOCl₂ | 118.97 | 7.0 mL | 96.6 | Corrosive & Toxic. Handle in a fume hood. |
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the entire apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure it is moisture-free.
-
Reagent Addition: Suspend L-histidine (10.0 g, 64.4 mmol) in anhydrous methanol (200 mL) in the flask.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Catalyst Introduction: While stirring vigorously, add thionyl chloride (7.0 mL, 96.6 mmol) dropwise to the suspension over 15-20 minutes via a dropping funnel. Caution: The addition is exothermic and releases HCl gas.[4][9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 16-24 hours. The suspension should gradually become a clear solution.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase of Methanol/CH₂Cl₂ (3:7).[5] The starting material (L-histidine) will remain at the baseline, while the product will have a higher Rf value.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.
-
Purification: To remove any residual acidic impurities, co-evaporate the resulting solid with fresh methanol (2 x 50 mL).[5] Dry the resulting white crystalline solid under high vacuum. The product, L-histidine methyl ester dihydrochloride, is typically obtained in near-quantitative yield and is used in the next step without further purification.
Caption: Workflow for the esterification of L-Histidine.
Part 2: Synthesis of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride
Scientific Principle & Mechanistic Insight
This step involves the nucleophilic substitution (Sₙ2) reaction between the free α-amino group of L-histidine methyl ester and benzyl bromide. Since the starting material from Part 1 is a dihydrochloride salt, a base must be added to deprotonate the α-ammonium group, generating the nucleophilic free amine. Triethylamine (TEA) is a common choice for this neutralization. It is crucial to use a stoichiometric amount of base to selectively deprotonate the more acidic α-ammonium (pKa ~7-8) over the imidazole ring's proton (pKa ~6).[10] Once the free amine is generated in situ, it attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-C bond. The final product is then isolated as its hydrochloride salt for stability and ease of handling.
Experimental Protocol: Nα-Benzylation
Materials & Reagents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| L-Histidine Methyl Ester Dihydrochloride | C₇H₁₁N₃O₂·2HCl | 242.10 | 10.0 g | 41.3 | From Part 1 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - | Anhydrous |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 11.5 mL | 82.6 | Base, use 2.0 equivalents |
| Benzyl Bromide | C₇H₇Br | 171.04 | 5.4 mL | 45.4 | Lachrymator. Handle in a fume hood.[11][12] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~500 mL | - | For precipitation |
| HCl in Ether | ~2M solution | - | As needed | - | For salt formation |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve L-histidine methyl ester dihydrochloride (10.0 g, 41.3 mmol) in anhydrous DMF (150 mL).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (11.5 mL, 82.6 mmol) dropwise. A precipitate of triethylammonium chloride may form. Stir the mixture for 20 minutes at 0 °C.
-
Alkylation: Add benzyl bromide (5.4 mL, 45.4 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1 with 1% TEA) to observe the consumption of the starting material.
-
Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing 300 mL of cold water and 200 mL of ethyl acetate.
-
Aqueous Wash: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude oil.
-
Salt Formation & Isolation: Dissolve the crude oil in a minimal amount of diethyl ether (~50 mL). While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.[13]
-
Purification: Collect the white precipitate by vacuum filtration, wash it thoroughly with cold diethyl ether to remove any unreacted benzyl bromide and other impurities, and dry under high vacuum.
Caption: Workflow for the Nα-Benzylation step.
Characterization of Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Nα-Benzyl-L-histidine methyl ester dihydrochloride.
Summary of Expected Data
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid[2] |
| Molecular Formula | C₁₄H₁₇N₃O₂·2HCl |
| Molecular Weight | 332.23 g/mol [2] |
| Purity (TLC/HPLC) | ≥ 98%[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.2 (s, 1H, imidazole), ~7.6 (s, 1H, imidazole), 7.3-7.5 (m, 5H, Ar-H), ~4.5 (m, 1H, α-CH), ~4.3 (s, 2H, Ar-CH₂), 3.7 (s, 3H, OCH₃), ~3.4 (m, 2H, β-CH₂). Note: Peaks may be broad due to amine salts and exchange. Shifts are estimates based on L-histidine methyl ester data and benzylation effects.[14][15] |
| Mass Spectrometry (ESI-MS) | Calculated for [M+H]⁺ (free base C₁₄H₁₈N₃O₂⁺): 260.14. Found: m/z = 260.1[16] |
Safety Precautions and Hazard Management
The synthesis of benzylhistidine methyl ester hydrochloride involves hazardous chemicals that require strict safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic upon inhalation, and reacts violently with water.[9]
-
Handling: Always handle in a certified chemical fume hood. Wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.
-
Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material like sand or vermiculite.
-
-
Benzyl Bromide (C₇H₇Br): A potent lachrymator (causes tearing) and is corrosive and irritating to the skin, eyes, and respiratory tract.[11][12][17]
-
General Precautions:
-
Ensure all glassware is dry before use, especially for the esterification step involving thionyl chloride.
-
Maintain an inert atmosphere where specified to prevent side reactions with atmospheric moisture.
-
Dispose of all chemical waste according to institutional and local regulations.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Esterification (Step 1) | - Incomplete reaction. - Reagents not anhydrous. - Insufficient reflux time. | - Extend reflux time and monitor by TLC. - Use freshly opened anhydrous solvents and dry glassware thoroughly. - Ensure proper reaction temperature is maintained. |
| Incomplete Benzylation (Step 2) | - Insufficient base to neutralize the starting material. - Benzyl bromide has degraded. - Reaction time is too short. | - Ensure 2.0 equivalents of TEA are added. - Use freshly distilled or newly purchased benzyl bromide. - Allow the reaction to proceed for a longer duration at room temperature. |
| Formation of Dibenzylated Product | - Excess benzyl bromide was used. - Reaction temperature was too high. | - Use only a slight excess (1.1 eq) of benzyl bromide. - Maintain the reaction at room temperature. |
| Difficulty in Product Precipitation | - Product is too soluble in the chosen solvent. - Insufficient HCl was added. | - Try a different non-polar solvent like n-pentane or a mixture. - Add more HCl/ether solution and cool the mixture to 0 °C or -20 °C to induce crystallization. |
References
-
Reddy, G. S., Rao, G. V., & Iyengar, D. S. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Indian Journal of Chemistry - Section B, 40B(8), 701-702. Retrieved from [Link]
- Google Patents. (n.d.). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
- Felix, A. M., & Winter, D. P. (1970). An Improved Synthesis of L-Histidine Benzyl Ester.
- Hernández-Vázquez, E., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México, 12(2).
-
PrepChem. (n.d.). Synthesis of L-Histidine, methyl ester, dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
-
Kawas, M. A., et al. (2018). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. Molecules, 23(11), 2898. Retrieved from [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride? Retrieved from [Link]
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]
-
ResearchGate. (2013). What is the esterification procedure for L-Histidine? Retrieved from [Link]
-
Plazas, E. A., et al. (2013). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols, 8(4), 717-731. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Bromide. Retrieved from [Link]
- Zhang, K., et al. (2004). Gas-Phase Structure of Protonated Histidine and Histidine Methyl Ester. The Journal of Physical Chemistry A, 108(43), 9295-9303.
- Oro, L. A., et al. (2013). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Chemistry - A European Journal, 19(44), 14894-14906.
- Rauen, U., et al. (2007). Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators. Cellular and Molecular Life Sciences, 64(1), 113-126.
-
ResearchGate. (n.d.). Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Retrieved from [Link]
-
Peciak, K., et al. (2018). Site-selective protein conjugation at histidine. Chemical Science, 9(42), 8125-8134. Retrieved from [Link]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
-
Cameron, G. (2018, September 25). Ionisation of histidine [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. m.youtube.com [m.youtube.com]
- 11. nj.gov [nj.gov]
- 12. westliberty.edu [westliberty.edu]
- 13. researchgate.net [researchgate.net]
- 14. Methyl L-histidinate dihydrochloride(7389-87-9) 1H NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of Benzylhistidine During Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization when incorporating N-benzylhistidine (His(Bn)) derivatives into peptides. As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to help you maintain the stereochemical integrity of your synthetic peptides.
I. Understanding the Challenge: Why is Benzylhistidine Prone to Racemization?
Histidine, in general, is one of the amino acids most susceptible to racemization during peptide synthesis.[1][2] The imidazole side chain of histidine can act as an intramolecular base catalyst, facilitating the abstraction of the alpha-proton of the activated amino acid.[3][4] This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-isomers.[5][6]
The N(π)-benzyl protecting group on the imidazole ring, while effective for preventing other side reactions, does not eliminate the risk of racemization. The lone pair of electrons on the unprotected N(τ) nitrogen can still participate in this intramolecular catalysis.[3][4]
Mechanism of Histidine Racemization
Caption: Base-catalyzed racemization of an activated histidine derivative.
II. Troubleshooting Guide: Addressing Common Racemization Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established principles.
Problem 1: High levels of D-His isomer detected in my final peptide after using a carbodiimide coupling reagent (e.g., DCC, DIC).
Cause: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) form highly reactive O-acylisourea intermediates.[7] These intermediates are particularly susceptible to racemization, especially with sensitive amino acids like histidine, if they do not react quickly with the incoming amine.[7]
Solutions:
-
Introduce Additives: Never use carbodiimides alone for coupling histidine.[8] Always include a racemization-suppressing additive.[5][8]
-
HOBt (1-Hydroxybenzotriazole): A classic and effective additive that converts the O-acylisourea to a less reactive, more stable active ester, thereby reducing the window for racemization.[5][9]
-
OxymaPure (Ethyl cyano(hydroxyimino)acetate): An excellent, non-explosive alternative to HOBt.[10][11] It has been shown to be highly effective in suppressing racemization, often performing better than HOBt.[11][12]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered superior to HOBt in preventing racemization due to the anchimeric assistance provided by the pyridine nitrogen.[9][11]
-
-
Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of racemization relative to the coupling reaction.
-
Pre-activation Time: Minimize the pre-activation time of the His(Bn) residue with the carbodiimide and additive before adding it to the resin-bound peptide.[2][8] A short pre-activation of 1-5 minutes is often sufficient.[8]
Problem 2: Racemization is still observed even when using onium salt reagents (e.g., HBTU, HATU).
Cause: While onium salts like HBTU and HATU are generally more efficient and lead to less racemization than carbodiimides alone, they still require a base for activation.[5][8] The choice and amount of base can significantly influence the extent of racemization.[5]
Solutions:
-
Optimize Your Base:
-
Base Strength: Use a weaker, non-nucleophilic base. While DIPEA (N,N-diisopropylethylamine) is common, consider switching to a less hindered or weaker base like N-methylmorpholine (NMM) or sym-collidine, especially if you are experiencing significant racemization.[5]
-
Base Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed. Typically, 2 equivalents of base are used with onium salt reagents, but this can sometimes be reduced.
-
-
Reagent Choice:
-
HATU vs. HBTU: HATU, which forms a HOAt active ester, is generally more effective at suppressing racemization than HBTU, which forms a HOBt ester.[11]
-
Consider Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can sometimes offer advantages in specific contexts.[5]
-
-
Side-Chain Protection: For particularly challenging sequences, consider using a different protecting group on the imidazole nitrogen. Protecting the π-nitrogen of the imidazole ring is an effective way to preserve optical purity.[4] Methoxybenzyl (Momb) and π-benzyloxymethyl (Bom) are effective options.[1][10][13]
III. Frequently Asked Questions (FAQs)
Q1: Which commercially available Nα-protected His(Bn) derivative is best for minimizing racemization?
For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-His(Trt)-OH is often used. However, the trityl group protects the N(τ) nitrogen, leaving the N(π) nitrogen available to potentially catalyze racemization. Protecting the pi imidazole nitrogen with groups like methoxybenzyl (Momb) can significantly reduce racemization.[1]
Q2: How does the choice of solvent affect racemization?
Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard in SPPS. While both are generally acceptable, ensuring the solvent is of high purity and anhydrous is crucial, as contaminants can affect the reaction environment.
Q3: Can microwave-assisted peptide synthesis increase the risk of racemization for His(Bn)?
Yes, higher temperatures used in microwave-assisted synthesis can accelerate the rate of racemization.[10] It is crucial to use highly efficient coupling reagents and additives that promote rapid amide bond formation to minimize the time the activated amino acid is susceptible to epimerization. For microwave synthesis, using a combination like DIC/OxymaPure is a robust choice.
Q4: How can I accurately quantify the level of racemization in my synthetic peptide?
The most common method is to hydrolyze the peptide in strong acid (e.g., 6 M HCl) and then analyze the resulting amino acid mixture using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.[8] This allows for the separation and quantification of the D- and L-isomers of each amino acid.[8][14]
IV. Recommended Experimental Protocol: Low-Racemization Coupling of Fmoc-His(Bn)-OH
This protocol provides a reliable starting point for minimizing racemization during the incorporation of a benzylhistidine residue in manual solid-phase peptide synthesis.
Materials:
-
Fmoc-His(Bn)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
High-purity Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-His(Bn)-OH and 3-5 equivalents of OxymaPure in DMF.
-
Add 3-5 equivalents of DIC to the amino acid/additive solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[8]
-
Immediately add the activated amino acid solution to the washed resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Perform a Kaiser test or other appropriate colorimetric test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), allow the reaction to proceed for another 1-2 hours.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[8]
-
Experimental Workflow Diagram
Caption: Low-racemization coupling workflow for His(Bn).
V. Data Summary: Impact of Additives on Racemization
The choice of coupling additive has a significant impact on preserving stereochemical integrity. The following table summarizes qualitative performance based on established literature.
| Coupling Reagent Combination | Relative Racemization Risk | Key Advantages |
| DIC / OxymaPure | Low | Excellent racemization suppression, non-explosive.[10][11] |
| DIC / HOAt | Very Low | Often considered the gold standard for difficult couplings.[9] |
| DIC / HOBt | Low to Moderate | Effective, but less so than HOAt or OxymaPure.[5][9] |
| HBTU / Base | Low to Moderate | Efficient, but base selection is critical. |
| HATU / Base | Low | Generally superior to HBTU for racemization suppression. |
| DIC alone | High | Not recommended for histidine coupling.[8] |
VI. References
-
Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wang, P., Layfield, J., & Houghten, R. A. (1997). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Letters in Peptide Science.
-
Jones, J. H., & Ramage, W. I. (1978). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications.
-
Chen, Y.-C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Omega.
-
Fujii, N., et al. (2017). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. Molecules.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Molecules.
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Benoiton, N. L., Kuroda, K., & Chen, F. M. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research.
-
Wöhr, T., et al. (2007). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. bachem.com [bachem.com]
- 6. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Benzyl Deprotection from Histidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The removal of the benzyl (Bn) protecting group from the imidazole ring of histidine is a critical step in peptide synthesis and the development of complex organic molecules. However, this process is often fraught with challenges, leading to incomplete reactions, side-product formation, and racemization. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the debenzylation of histidine.
Troubleshooting Guide: Overcoming Incomplete Cleavage and Side Reactions
Q1: My benzyl deprotection from histidine is incomplete. What are the likely causes and how can I resolve this?
Incomplete removal of the benzyl group from histidine is a frequent obstacle. The stability of the N-Bn bond on the imidazole ring necessitates carefully optimized reaction conditions. Several factors can contribute to sluggish or incomplete cleavage:
-
Insufficient Catalyst Activity: The choice and condition of the palladium catalyst are paramount for efficient hydrogenolysis.
-
Troubleshooting:
-
Increase Catalyst Loading: While typically used at 5-10 mol%, increasing the catalyst loading (e.g., to 20 mol% or higher) can enhance the reaction rate.
-
Use a More Active Catalyst: Palladium black, freshly prepared, is often more effective than palladium on carbon (Pd/C).[1] Pearlman's catalyst (Pd(OH)₂/C) is also a highly active alternative.
-
Ensure Catalyst Quality: Use fresh, high-quality catalyst. Older or improperly stored catalysts can lose activity.
-
-
-
Inefficient Hydrogen Source/Pressure: The method of hydrogen delivery significantly impacts the reaction's success.
-
Troubleshooting:
-
Catalytic Hydrogenation: If using hydrogen gas, ensure the system is properly sealed and purged. Increase the hydrogen pressure if your equipment allows.[2]
-
Catalytic Transfer Hydrogenation: This method offers a milder and often more efficient alternative to high-pressure hydrogenation.[2][3] Common hydrogen donors include ammonium formate, cyclohexene, and formic acid.[1][2][3][4] If one donor is ineffective, consider switching to another. For instance, ammonium formate has been used successfully for rapid N-debenzylation.[2]
-
-
-
Reaction Conditions: Temperature and solvent can play a crucial role.
-
Troubleshooting:
-
Elevated Temperatures: Performing catalytic transfer hydrogenolysis at reflux temperatures can dramatically increase the reaction rate.[5][6]
-
Solvent Choice: Methanol is a common solvent for hydrogenolysis. However, the addition of an acid, such as acetic acid, can facilitate the removal of N-benzyl groups by making the σ bond more polarized and thus easier to cleave.[7]
-
-
-
Sequence Dependence: The surrounding amino acid sequence can sterically hinder the catalyst's access to the benzyl group, leading to sluggish cleavage.[8]
-
Troubleshooting:
-
Prolonged Reaction Time: Increase the reaction time and monitor the progress carefully using analytical techniques like HPLC or LC-MS.
-
Alternative Deprotection Methods: If hydrogenolysis remains problematic, consider alternative deprotection strategies.
-
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting flowchart for incomplete benzyl deprotection of histidine.
Q2: I'm observing side products after the deprotection reaction. What are they and how can I prevent them?
Side product formation can complicate purification and reduce the yield of your desired product. Common side reactions during histidine debenzylation include:
-
Racemization: The imidazole ring of histidine can act as an internal base, leading to racemization at the α-carbon, especially during coupling reactions.[9][10] While less of a concern during the final deprotection step, it's a critical consideration in the overall synthetic strategy.
-
Prevention: Protecting the π-nitrogen of the imidazole ring can help minimize racemization during peptide synthesis.[11]
-
-
N-Alkylation of the Imidazole Ring: If the deprotection conditions are not optimized, alkylation of the unprotected nitrogen on the imidazole ring can occur.[9]
-
Prevention: Ensure complete removal of any alkylating agents from previous steps and use optimized deprotection conditions.
-
-
Benzyl Group Migration: Under strongly acidic conditions, the benzyl group may migrate to other nucleophilic residues, such as tyrosine.[9]
-
Saturation of Aromatic Protecting Groups: During hydrogenolysis, other aromatic protecting groups in the molecule can be unintentionally reduced.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen of the histidine imidazole ring is typically protected by the benzyl group?
In commercially available Fmoc-His(Bn)-OH, the benzyl group is usually on the τ (tele) nitrogen, leaving the π (pros) nitrogen unprotected and potentially reactive.[9]
Q2: What are the main methods for removing benzyl protecting groups?
The primary methods for benzyl group removal include:
-
Reductive Debenzylation: This is the most common approach and includes catalytic hydrogenation (using H₂ gas) and catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate).[4]
-
Oxidative Debenzylation: This method can be useful when reductive conditions are not compatible with other functional groups in the molecule.[4][13]
-
Acidic Debenzylation: Strong acids can cleave benzyl ethers, but this method is limited to substrates that are not acid-sensitive.[14]
Q3: How can I monitor the progress of the deprotection reaction?
Careful reaction monitoring is crucial to determine the endpoint and avoid over-exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and can help identify the formation of side products.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any byproducts by providing molecular weight information.[15]
Experimental Protocols
Protocol 1: Standard Catalytic Transfer Hydrogenation for Benzyl Deprotection
This protocol provides a general procedure for the deprotection of a benzyl-protected histidine-containing peptide.
Materials:
-
Benzyl-protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Nitrogen or Argon gas
-
Celite®
Procedure:
-
Dissolve the benzyl-protected peptide in methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20 wt% of the peptide).
-
Purge the flask with nitrogen or argon gas.
-
Add ammonium formate (typically 5-10 equivalents relative to the peptide) to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC, HPLC, or LC-MS.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deprotected peptide.
-
Purify the crude product as required (e.g., by HPLC).
Data Presentation: Comparison of Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | Room temperature to 50°C, 1-50 atm H₂ | Clean reaction, high yield | Requires specialized high-pressure equipment, potential for over-reduction[12] |
| Catalytic Transfer Hydrogenation | Ammonium formate, cyclohexene, or formic acid; Pd/C or Pd black | Room temperature to reflux | Milder conditions, no high-pressure apparatus needed[3] | May require optimization of hydrogen donor and catalyst[1] |
| Acidic Cleavage | Strong acids (e.g., HBr in acetic acid, TFA) | Varies | Effective for certain substrates | Harsh conditions, not suitable for acid-labile molecules, risk of side reactions[9][14] |
| Oxidative Cleavage | e.g., Nitroxyl radical/PIFA | Ambient temperature | Orthogonal to reductive methods, good for hydrogenation-sensitive groups[13] | Reagents can be expensive and may not be compatible with all functional groups |
Visualizing the Deprotection Mechanism
Caption: Simplified mechanism of catalytic hydrogenolysis for benzyl deprotection.
References
- Bieg, T., & Szeja, W. (1985).
- Yamada, Y., et al. (2011). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – A European Journal, 17(36), 9948-9952.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
- Jung, Y. H., et al. (2003). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate–sodium hydroxide. Tetrahedron Letters, 44(4), 733–735.
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464–12473.
- Reddy, G. V., & Rao, G. V. (1999). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Tetrahedron Letters, 40(1), 35-36.
- Crawford, C., & Oscarson, S. (2020).
- Al-Zoubi, R. M., et al. (2015).
- Jackson, D. Y., et al. (2013). An Efficient Synthesis of 4(5)
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Zhou, G., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442.
- Yagami, T., et al. (1994). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 116(25), 11345–11352.
- Jackson, D. Y., et al. (2013). An Efficient Synthesis of 4(5)
- Li, Y., et al. (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
- Brown, T., & Jones, J. H. (1981). Protection of Histidine Side-chains with z-Benzyloxymethyl- or z-Bromobenzyloxymethyl-groups.
- Wang, Y., et al. (2021). Integrated Strategy for Unbiased Profiling of the Histidine Phosphoproteome. Analytical Chemistry, 93(47), 15668–15676.
- Al-Masoudi, W. A., & Al-Amery, K. A. (2021). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. Egyptian Journal of Chemistry, 64(12), 1-2.
Sources
- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 5. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions of His(Bzl) in Acidic Media
A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions associated with the benzyl (Bzl) protecting group on histidine residues during peptide synthesis, particularly in acidic deprotection steps.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing causes and actionable solutions.
Issue 1: You observe a significant peak corresponding to a benzylated Tryptophan (Trp) adduct in your crude peptide's mass spectrum.
Probable Cause:
During strong acid cleavage, typically with trifluoroacetic acid (TFA), the benzyl group is removed from the histidine imidazole ring, forming a reactive benzyl carbocation. This carbocation is an electrophile that can readily alkylate nucleophilic side chains of other amino acids. The indole ring of tryptophan is particularly susceptible to this electrophilic attack.
Solutions:
-
Optimize Your Scavenger Cocktail: The most effective way to prevent this side reaction is to include scavengers in your cleavage cocktail that can efficiently trap the benzyl carbocation.[1][2]
-
Recommended Scavenger: Thioanisole is a highly effective scavenger for benzyl cations.
-
Alternative Scavengers: A combination of scavengers, often referred to as a "cocktail," can provide broader protection.[3] A common and effective mixture is "Reagent K," which includes TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[4]
-
-
Modify Cleavage Conditions:
-
Temperature: Perform the cleavage at a lower temperature (e.g., 0-4 °C) to reduce the rate of the alkylation side reaction.
-
Time: Minimize the cleavage time to the shortest duration necessary for complete deprotection. This can be determined by running a time-course experiment and analyzing the cleavage products by HPLC.
-
Experimental Protocol: Optimized Cleavage with Scavengers
-
Resin Preparation: After synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. For a peptide containing both His(Bzl) and Trp, a robust cocktail is:
-
90% TFA
-
5% Thioanisole
-
3% 1,2-Ethanedithiol (EDT)
-
2% Anisole
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin).[3]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[4]
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two to three more times.
-
Drying: Dry the peptide pellet under vacuum.
Issue 2: Incomplete removal of the Bzl group from Histidine is observed.
Probable Cause:
The benzyl group on histidine is relatively stable to acid.[5][6] Incomplete cleavage can occur if the acid concentration is too low or the cleavage time is insufficient.
Solutions:
-
Increase TFA Concentration: Ensure your cleavage cocktail contains at least 90% TFA. For particularly stubborn cases, a higher concentration (e.g., 95%) may be necessary.
-
Extend Cleavage Time: Increase the cleavage duration. Monitor the progress of the deprotection by taking small aliquots at different time points (e.g., 2, 4, and 6 hours) and analyzing them by HPLC to determine the optimal time.
-
Consider a Stronger Acid: In Boc/Bzl solid-phase peptide synthesis (SPPS), anhydrous hydrogen fluoride (HF) is a more potent acid for removing benzyl groups.[7][8] However, HF is highly hazardous and requires specialized equipment.[7]
Issue 3: You observe side products related to the modification of other amino acid residues.
Probable Cause:
The reactive carbocations generated during the cleavage of various protecting groups can modify other sensitive amino acid residues. For instance, the tert-butyl cation from Boc deprotection can alkylate methionine, cysteine, and tyrosine.[2][4]
Solutions:
-
Utilize a Comprehensive Scavenger Cocktail: A well-formulated scavenger cocktail is crucial for protecting all sensitive residues. A standard and effective cocktail for many sequences is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[2][9]
-
Tailor Scavengers to Your Sequence:
-
For peptides containing arginine , the addition of a scavenger like thioanisole can help prevent the transfer of sulfonyl protecting groups to tryptophan.[10]
-
For peptides with methionine , including a scavenger that can reduce methionine sulfoxide back to methionine, such as ammonium iodide in the presence of dimethylsulfide, can be beneficial.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of His(Bzl) side reactions in acidic media?
A1: The primary side reaction is initiated by the acid-catalyzed cleavage of the benzyl group from the imidazole ring of histidine. This generates a stable benzyl carbocation. This electrophilic carbocation can then attack other nucleophilic residues in the peptide chain, most notably the indole ring of tryptophan, leading to the formation of a benzylated byproduct.
Caption: Mechanism of His(Bzl) Side Reaction and Scavenger Action.
Q2: Are there alternative protecting groups for histidine that are less prone to these side reactions?
A2: Yes, several alternative protecting groups for the histidine side chain are available, particularly in Fmoc-based SPPS. These include:
-
Trityl (Trt) and related groups (Mmt, Mtt): These are highly acid-labile and are typically removed under milder acidic conditions than Bzl, reducing the likelihood of side reactions.[12]
-
Tosyl (Tos): This group is more stable than Bzl and is often used in Boc chemistry.[12]
-
2,4-Dinitrophenyl (Dnp): This protecting group is very stable to acid and is removed by thiolysis.
The choice of protecting group depends on the overall synthetic strategy and the other amino acids present in the peptide sequence.
Q3: How can I confirm that the observed side product is indeed a benzylated tryptophan?
A3: The most definitive method is high-resolution mass spectrometry (HRMS), which will provide an accurate mass of the side product. The mass difference between the desired peptide and the side product should correspond to the mass of a benzyl group (C7H7), which is approximately 91.14 Da. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the location of the modification on the tryptophan residue.
Q4: Can the benzylation of tryptophan be reversed?
A4: Reversing the benzylation of the tryptophan indole ring is generally not feasible under conditions that would not degrade the peptide. The focus should be on preventing its formation in the first place through the use of appropriate scavengers and optimized cleavage conditions.
Q5: What is the role of each component in the "Reagent K" cleavage cocktail?
A5:
| Component | Role |
| Trifluoroacetic Acid (TFA) | The strong acid that cleaves the peptide from the resin and removes most protecting groups. |
| Phenol | A scavenger for carbocations and can also help to solvate the peptide. |
| Water | Acts as a scavenger and can help to hydrolyze any potential side products like aspartimide. |
| Thioanisole | A very effective scavenger for soft electrophiles like benzyl cations. |
| 1,2-Ethanedithiol (EDT) | A scavenger for carbocations and also helps to reduce any oxidized methionine residues. |
graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Crude Peptide Analysis\n(HPLC/MS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPurity [label="Is Desired Product the\nMajor Peak?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Proceed to Purification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; IdentifySideProduct [label="Identify Major Impurity\n(e.g., +91 Da adduct)", shape=box]; HisBzlTrp [label="His(Bzl) and Trp\nin Sequence?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCleavage [label="Optimize Cleavage Cocktail\n(Add Thioanisole/Reagent K)", shape=box]; OtherSideProducts [label="Other Side Reactions?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GeneralScavengers [label="Use General Scavenger Cocktail\n(TFA/TIS/H2O)", shape=box]; IncompleteCleavage [label="Incomplete Deprotection?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ModifyConditions [label="Increase TFA Concentration\nor Extend Cleavage Time", shape=box]; ReSynthesize [label="Re-synthesize Peptide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start -> CheckPurity; CheckPurity -> Success [label="Yes"]; CheckPurity -> IdentifySideProduct [label="No"]; IdentifySideProduct -> HisBzlTrp; HisBzlTrp -> OptimizeCleavage [label="Yes"]; HisBzlTrp -> OtherSideProducts [label="No"]; OptimizeCleavage -> ReSynthesize; OtherSideProducts -> GeneralScavengers [label="Yes"]; OtherSideProducts -> IncompleteCleavage [label="No"]; GeneralScavengers -> ReSynthesize; IncompleteCleavage -> ModifyConditions [label="Yes"]; IncompleteCleavage -> ReSynthesize [label="No"]; ModifyConditions -> ReSynthesize;
}
Caption: Troubleshooting Workflow for His(Bzl) Side Reactions.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 1184, pp. 13-20). Humana Press.
- Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58-62.
- Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. In The Peptides (Vol. 5, pp. 65-109). Academic Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Improving Yields of Regioselective N-Benzylhistidine Synthesis
Welcome to the technical support center for the regioselective synthesis of N-benzylhistidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of histidine modification. The unique bifunctional nature of the histidine imidazole side chain presents a significant synthetic challenge, often leading to issues with regioselectivity, low yields, and complex purification.
This document moves beyond simple protocols to explain the underlying chemical principles governing the reaction. By understanding the "why" behind the experimental choices, you can more effectively troubleshoot and optimize your synthesis for consistent, high-yield production of the desired N-benzylhistidine isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of histidine so challenging?
The primary challenge lies in the imidazole side chain, which contains two nitrogen atoms (N-π and N-τ) that can be alkylated.[1] These nitrogens exist in tautomeric equilibrium and possess similar nucleophilicity, often resulting in a mixture of Nπ- and Nτ-alkylated isomers. Furthermore, the α-amino group of histidine is also a potent nucleophile, necessitating protection to prevent undesired side reactions.[2]
Q2: I'm getting a mixture of Nπ- and Nτ-benzylhistidine. How can I favor one isomer over the other?
Regioselectivity is influenced by a combination of steric and electronic factors.[3]
-
Steric Hindrance: Bulky protecting groups on the α-amino group can sterically hinder the proximal N-π nitrogen, favoring alkylation at the more accessible N-τ position.[3][4]
-
Protecting Groups: The choice of protecting group on the imidazole nitrogen itself is the most definitive way to direct alkylation. For instance, protecting the π-nitrogen with a group like benzyloxymethyl (Bom) can effectively block that site.[5]
-
Reaction Conditions: The choice of solvent and base can also influence the isomeric ratio. Aprotic polar solvents like DMF often favor N-alkylation.[4]
Q3: My overall yield is very low, even though the starting material is consumed. What are the likely side reactions?
Low yields are often due to competing side reactions. Key culprits include:
-
Di-alkylation: Both imidazole nitrogens become benzylated.
-
α-N-benzylation: If the α-amino group is not adequately protected, it can be benzylated.
-
Racemization: The chiral center of histidine can be susceptible to racemization under basic conditions, a significant issue in peptide synthesis.[2][6]
-
Over-alkylation: In some cases, using an excess of a highly reactive alkylating agent can lead to the formation of quaternary imidazolium salts.
Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems you may encounter during your synthesis.
Problem 1: Poor Regioselectivity – Mixture of Nπ and Nτ Isomers
-
Question: My NMR analysis clearly shows two distinct product signals, indicating a mixture of Nπ- and Nτ-benzylhistidine isomers. How can I improve the regioselectivity of my reaction?
-
Answer & Solutions: Achieving high regioselectivity is the central challenge of this synthesis. The outcome is a delicate balance of steric, electronic, and solvent effects.[3] The two imidazole nitrogens are in tautomeric equilibrium, and their relative reactivity can be subtly manipulated.
1. Re-evaluate Your α-Amino Protecting Group Strategy: The steric bulk of the α-amino protecting group is your first line of defense. A large protecting group will physically obstruct the Nπ position ("pros," near the backbone), making the Nτ position ("tele," far from the backbone) the more likely site of attack.[1][4]
-
Recommendation: If you are using a smaller protecting group like Boc (tert-butyloxycarbonyl), consider switching to a bulkier group like Trt (trityl) or Fmoc (9-fluorenylmethoxycarbonyl).[7][8] The Trityl group, in particular, is very effective at directing benzylation to the Nτ position.
2. Optimize the Solvent System: The solvent plays a critical role in modulating the nucleophilicity of the imidazole anion.
-
Recommendation: Polar aprotic solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran) are generally preferred.[4] They effectively solvate the counter-ion of the base (e.g., Na+), creating a more reactive "naked" imidazolide anion, which can enhance the rate of N-alkylation.[9]
3. Control Tautomeric Equilibrium: In some cases, specific protecting groups can "lock" the imidazole into a single tautomeric form, thereby predetermining the site of alkylation.
-
Advanced Strategy: Employing an imidazole protecting group, such as the benzyloxymethyl (Bom) group on the τ-nitrogen, is a highly effective method to ensure subsequent alkylation occurs exclusively at the π-nitrogen.[7] This strategy requires additional synthetic steps but offers unparalleled control.
4. Purification of Isomers: If achieving perfect selectivity is not possible, robust purification is essential.
-
Recommendation: The separation of Nπ and Nτ isomers is often challenging due to their similar polarities. Column chromatography with a carefully selected solvent system is the most common method.[4] High-performance liquid chromatography (HPLC) may be required for baseline separation.
-
Problem 2: Low or No Product Yield with Starting Material Remaining
-
Question: My reaction has run for 24 hours, but TLC/LC-MS analysis shows a significant amount of unreacted starting material and very little product. What factors could be inhibiting the reaction?
-
Answer & Solutions: This issue typically points to insufficient reactivity in one or more components of your reaction mixture.
1. Choice and Stoichiometry of the Base: The N-alkylation of the imidazole ring requires deprotonation to form the imidazolide anion, which is the active nucleophile. A weak base or insufficient equivalents of base will result in incomplete deprotonation and a sluggish reaction.
-
Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH).[4] NaH irreversibly deprotonates the imidazole, driving the reaction forward. Ensure you are using at least 1.1 equivalents of base to account for any moisture and ensure complete deprotonation.
2. Reaction Temperature: N-alkylation reactions can have a significant activation energy barrier. Room temperature may not be sufficient to achieve a reasonable reaction rate.
-
Recommendation: Increase the reaction temperature. Many N-alkylation procedures are performed at elevated temperatures, ranging from 50°C to 120°C.[4][10] Start by gently heating to 50-60°C and monitor the progress by TLC. Be aware that excessive heat can promote side reactions.
3. Activity of the Benzylating Agent: Benzyl halides, particularly benzyl bromide, can degrade over time through exposure to light and moisture.
-
Recommendation: Use freshly opened or purified benzyl bromide. If your reagent is old, consider purifying it by distillation before use.
-
Key Experimental Protocol: Regioselective Synthesis of Nτ-Benzyl-Nα-Boc-L-Histidine
This protocol is designed to favor the formation of the Nτ-benzyl isomer through steric hindrance provided by the Boc protecting group.
Materials:
-
Nα-Boc-L-histidine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Nα-Boc-L-histidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Benzylation: Cool the reaction mixture back to 0°C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[11] Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired Nτ-benzyl-Nα-Boc-L-histidine.
Data Summary: Factors Influencing Regioselectivity
The choice of reaction parameters significantly impacts the isomeric ratio of the product. The following table summarizes general trends observed in the N-alkylation of imidazole systems.
| Parameter | Condition | Effect on Regioselectivity | Rationale |
| α-Amino Protecting Group | Bulky (e.g., Trityl) vs. Small (e.g., Boc) | A bulky group increases the proportion of the Nτ isomer. | Steric hindrance at the Nπ position.[3] |
| Base | Strong, non-nucleophilic (e.g., NaH) | Favors irreversible deprotonation, leading to cleaner reactions. | Creates a more reactive imidazolide anion.[4] |
| Solvent | Polar Aprotic (e.g., DMF, THF) | Generally favors N-alkylation over other side reactions. | Solvates the cation, increasing the nucleophilicity of the anion.[4][9] |
| Leaving Group | I > Br > Cl | More reactive alkylating agents can improve yields but may reduce selectivity. | A more labile leaving group lowers the activation energy of the Sₙ2 reaction. |
References
-
Wikipedia. (n.d.). Histidine. Retrieved February 9, 2026, from [Link]
-
Yin, G., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(45), 18074-18080. Available from: [Link]
-
Knowe, M. T., et al. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses, 94, 388-398. Available from: [Link]
-
Balse-Srinivasan, P., et al. (2018). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. ACS Omega, 3(11), 15987-15992. Available from: [Link]
-
Papini, A. M., et al. (1993). Alkylation of histidine with maleimido-compounds. International Journal of Peptide and Protein Research, 42(5), 458-464. Available from: [Link]
-
Dherange, V. M., et al. (2017). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 13, 2736-2749. Available from: [Link]
-
Wang, D., et al. (2018). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Organic & Biomolecular Chemistry, 16(34), 6213-6218. Available from: [Link]
-
Amereih, S., et al. (2023). Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulfonohydrazide. Results in Chemistry, 5, 100827. Available from: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 9, 2026, from [Link]
-
Zhang, Y., et al. (2019). Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation. Bioconjugate Chemistry, 30(5), 1494-1500. Available from: [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). CN1526703A - Prepn of Nim-tribenzyl histidine.
-
Gunturu, S., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 9(1), 1042-1051. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 9, 2026, from [Link]
-
Brown, T., & Jones, J. H. (1981). Protection of Histidine Side-chains with z-Benzyloxymethyl- or z-Bromobenzyloxymethyl -groups. Journal of the Chemical Society, Chemical Communications, (12), 648-649. Available from: [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of N(τ)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). EP0061933A2 - Histidine protection.
-
ResearchGate. (n.d.). A Novel Method for the Protection and Activation of Histidine. Retrieved February 9, 2026, from [Link]
-
Jones, M. W., et al. (2018). Site-selective protein conjugation at histidine. Chemical Science, 9(42), 8149-8156. Available from: [Link]
-
ResearchGate. (n.d.). Histidine-specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Retrieved February 9, 2026, from [Link]
-
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Available from: [Link]
-
National Institutes of Health. (n.d.). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Retrieved February 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved February 9, 2026, from [Link]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). 4 Synthesis of Peptides. Retrieved February 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). Histidine Biosynthesis. Retrieved February 9, 2026, from [Link]
Sources
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preserving Stereochemical Integrity of Benzylhistidine Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis and drug development: the loss of enantiomeric excess in benzylhistidine derivatives. The stereochemical purity of these compounds is paramount, as even minor racemization can lead to significant changes in biological activity, efficacy, and safety profiles.[1] This guide provides in-depth, field-proven insights and practical solutions to help you navigate the complexities of working with these racemization-prone building blocks.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding enantiomeric excess loss in benzylhistidine derivatives, providing the foundational knowledge needed to troubleshoot effectively.
Q1: Why is histidine, particularly benzylhistidine, so susceptible to racemization?
Histidine is notoriously prone to racemization due to the unique chemical nature of its imidazole side chain.[1][2] During the carboxyl group activation required for peptide bond formation, the unprotected π-nitrogen of the imidazole ring can act as an intramolecular base.[3] This nitrogen is positioned to abstract the α-proton from the activated amino acid, leading to the formation of a planar, achiral enolate intermediate.[3][4] Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of the desired L-enantiomer and the undesired D-enantiomer, thereby reducing the enantiomeric excess.[4] The benzyl protecting group on the imidazole ring, while offering some steric hindrance, does not fully mitigate this intramolecular catalysis.
Q2: What are the primary mechanisms of racemization during peptide synthesis?
There are two main pathways for racemization in peptide synthesis:
-
Direct Enolization: As described above, the α-proton is directly abstracted by a base (either intramolecularly by the histidine side chain or by an external base). This forms a planar enolate intermediate which is achiral.[4][5]
-
Oxazolone Formation: The activated carboxyl group can cyclize to form an oxazolone intermediate. This five-membered ring is prone to tautomerization, which leads to the loss of stereochemical information at the α-carbon. The oxazolone can then be opened by the incoming amine nucleophile to give a racemic mixture of peptide products.[6]
Q3: How do common reaction conditions influence the rate of racemization?
Several factors in your experimental setup can significantly impact the degree of racemization:
-
Base: The strength and steric hindrance of the base used are critical.[6] Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization more than sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine (TMP).[6]
-
Temperature: Elevated temperatures, often used to drive reactions to completion, can increase the rate of racemization.[7][8]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component increases the time the activated species is susceptible to racemization.[9][10]
Q4: What is the role of protecting groups in preventing racemization of histidine?
Protecting the imidazole side chain is the most effective strategy to suppress racemization.[3] The choice of protecting group is crucial:
-
π-Nitrogen Protection: Protecting the π-nitrogen is key to inhibiting its function as an intramolecular base.[2][3] Groups like methoxybenzyl (Momb) have been shown to greatly reduce racemization.[2][3]
-
τ-Nitrogen Protection: Some protecting groups, like the trityl (Trt) group, primarily protect the τ-nitrogen and offer only minimal suppression of racemization.[3]
-
Electron-Withdrawing Groups: Groups like 2,4-dinitrophenyl (Dnp) are electron-withdrawing and reduce the basicity of the imidazole ring, thereby suppressing racemization.[1]
-
Bulky Groups: Sterically bulky groups like benzyloxymethyl (Bom) are very effective at preventing racemization.[11]
Troubleshooting Guide: A-to-Z Solutions for Enantiomeric Excess Loss
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of benzylhistidine derivatives.
Issue 1: Significant Loss of Enantiomeric Excess Detected Post-Synthesis
Initial Assessment:
-
Confirm Analytical Method: Ensure your method for determining enantiomeric excess (e.g., chiral HPLC, GC, or NMR with a chiral solvating agent) is validated and reliable for your specific derivative.[12][13][14][15]
-
Review Synthesis Protocol: Carefully examine all steps of your synthesis, from starting materials to final workup and purification.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools | MDPI [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Determination of enantiomers of histidine, arginine and other amino acids by HPLC of their diastereomeric N-ethoxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing catalytic hydrogenation times for His(Bzl) deprotection
Ticket Subject: Reducing Reaction Times & Stalling in Catalytic Hydrogenation of Histidine(Benzyl)
Welcome & Problem Overview
Status: Open | Priority: High | Category: Peptide Synthesis / Hydrogenolysis
The Challenge:
Removing the benzyl (
The Root Cause:
The imidazole ring of Histidine is a "catalyst poison." The unprotonated
Diagnostic Workflow (Interactive)
Before altering your protocol, use this decision tree to identify the specific bottleneck in your hydrogenation setup.
Figure 1: Troubleshooting logic flow for stalled His(Bzl) deprotection reactions. Follow the path to identify the missing optimization variable.
Critical Troubleshooting: The "Why" & "How"
Issue A: Catalyst Poisoning (The "Stall")
Symptom: The reaction starts but stops after 10–20% conversion. Adding more catalyst yields diminishing returns.
Technical Insight: The imidazole nitrogen has a lone pair that coordinates to Pd(0) more strongly than the alkene or benzyl ring does. This effectively "caps" the catalyst surface.
The Fix: Protonation.
By conducting the reaction in an acidic medium (Glacial Acetic Acid or MeOH + HCl), you protonate the imidazole nitrogen (
Issue B: Low Turnover Frequency (The "Crawl")
Symptom: Reaction proceeds but is agonizingly slow (>48 hours).
Technical Insight: Standard Pd/C (dry or wet) often lacks the surface area or specific activity required for the sterically hindered
Optimized Protocols
Choose the protocol that matches your available equipment.
Protocol A: The "Standard" (High Pressure)
Best for: Labs with a Parr shaker or autoclave.
-
Solvent: Dissolve substrate in Glacial Acetic Acid (0.1 M concentration). If acid-sensitive, use MeOH with 2.0 equivalents of HCl.
-
Catalyst: Add 20 wt% of Pearlman's Catalyst (
).[2][3] Note: This means if you have 1g of substrate, use 200mg of catalyst. -
Pressure: Purge vessel
with , then with . Pressurize to 50–60 psi (3–4 bar) . -
Temperature: Heat to 40–50°C . Warning: Do not exceed 60°C to avoid racemization.
-
Agitation: Maximum shake/stir rate. Mass transfer is critical.
-
Time: Check HPLC at 6 hours. Expect completion in <12 hours.
Protocol B: The "Atmospheric" (Balloon)
Best for: Labs restricted to glassware/balloons. Requires patience.
-
Solvent: MeOH:Acetic Acid (9:1 ratio).
-
Catalyst: 10% Pd/C (10–15 wt% loading).
-
Additive: Add Ammonium Formate (5–10 equivalents) as a hydrogen transfer booster (optional but recommended for speed).
-
Temperature: Reflux (
) is often required for atmospheric pressure success. -
Time: 12–24 hours.
Comparative Data: Reaction Efficiency
| Variable | Condition | Relative Rate | Risk Factor |
| Solvent | Neutral MeOH | 1x (Baseline) | Catalyst Poisoning |
| MeOH + HCl | 10x Faster | Acid Sensitivity | |
| Glacial AcOH | 12x Faster | Difficulty in Workup | |
| Catalyst | 10% Pd/C | 1x | Stalling |
| 20% Pd(OH)₂/C | 4-5x Faster | Cost | |
| Pressure | 1 atm (Balloon) | 1x | Slow Kinetics |
| 50 psi | 8-10x Faster | None |
Frequently Asked Questions (FAQs)
Q: Can I use Transfer Hydrogenation (cyclohexene/ammonium formate) instead of
Q: I see a new impurity forming at
Q: Why not use Liquid Ammonia / Sodium (Birch Reduction)?
A: You can, and it is instantaneous. However, Birch reduction is harsh. It requires cryogenic conditions (
Q: My peptide precipitated during the reaction. What now? A: The free amine generated during deprotection often lowers solubility. If the product precipitates, it coats the catalyst, stopping the reaction. Fix: Use a solvent mixture like AcOH/TFE (Trifluoroethanol) or add water to the mixture if the peptide is hydrophilic.
References
-
Bieg, T., & Szeja, W. (1985).[1] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
-
Sakaitani, M., & Ohfune, Y. (1990). Syntheses and properties of N-im-benzyl-histidine derivatives. Journal of Organic Chemistry.
-
Hyde, B. et al. (2006). Pearlman's Catalyst: The Ultimate Tool for Hydrogenolysis. Organic Process Research & Development.
Sources
Technical Support Center: Navigating Steric Hindrance in N-im-Benzylhistidine Coupling Reactions
Introduction
Welcome to the technical support center for addressing challenges in peptide synthesis involving N-im-benzylhistidine. The incorporation of N-im-benzylhistidine into peptide sequences is a valuable strategy in medicinal chemistry for enhancing metabolic stability and modulating receptor interactions. However, the bulky benzyl group on the imidazole side chain presents significant steric hindrance, often leading to incomplete coupling reactions and the formation of deletion sequences. This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying chemical principles to help you successfully navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-im-benzylhistidine so challenging?
The primary challenge arises from the steric bulk of the benzyl group attached to the imidazole nitrogen of the histidine side chain. This bulky group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, thereby slowing down the reaction rate and leading to incomplete coupling. Furthermore, histidine itself is known to be prone to racemization during activation.[1]
Q2: How can I detect an incomplete coupling reaction involving N-im-benzylhistidine?
Incomplete couplings can be identified through a few key methods:
-
Qualitative Resin Tests: After the coupling step, a small sample of the resin beads can be subjected to a Kaiser test. A positive test (blue or purple beads) indicates the presence of unreacted primary amines. For couplings involving a secondary amine like proline, an isatin or chloranil test is more appropriate.[2]
-
Mass Spectrometry (MS) Analysis: Upon completion of the synthesis and cleavage from the resin, the crude peptide should be analyzed by MS. The presence of a significant peak corresponding to a "deletion sequence" (the peptide without the N-im-benzylhistidine residue) is a clear indicator of a failed coupling.
Q3: What are the best coupling reagents for N-im-benzylhistidine?
For sterically hindered amino acids like N-im-benzylhistidine, the choice of coupling reagent is critical. Standard carbodiimide reagents like DCC and DIC are often inefficient.[3] More potent activating reagents are required.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective in overcoming steric hindrance.[4] HATU is often considered the "gold standard" for difficult couplings due to its high reactivity and ability to minimize racemization.[5]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[5][6] PyAOP is particularly effective for coupling N-methylated amino acids, which share some steric challenges with N-im-benzylhistidine.[6]
-
COMU: This newer generation coupling reagent, based on Oxyma, has shown coupling efficiencies comparable to HATU and is a safer alternative to HOBt- and HOAt-based reagents.
Q4: Can I just extend the reaction time to improve coupling efficiency?
While extending the reaction time can help, it also increases the risk of side reactions, particularly racemization of the activated amino acid.[7] A more effective strategy is often a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid.
Troubleshooting Guide
This section provides a structured approach to troubleshooting failed or low-yield coupling reactions with N-im-benzylhistidine.
Problem: Positive Kaiser test after N-im-benzylhistidine coupling.
This indicates the presence of unreacted N-terminal amines on the resin.
Troubleshooting Workflow:
Decision-making for troubleshooting a positive Kaiser test.
Detailed Steps:
-
Double Coupling: This is the most common and effective first step. After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh preparation of activated N-im-benzylhistidine.
-
Change Coupling Reagent: If double coupling fails, switch to a more powerful coupling reagent. If you were using HBTU, consider switching to HATU or COMU.[8]
-
Increase Equivalents: Increasing the molar excess of the N-im-benzylhistidine and coupling reagent (from 3-4 equivalents to 5-6 equivalents) can drive the reaction to completion.
-
Capping: If a small fraction of amines remains unreacted after these steps, it is advisable to "cap" them by acetylating with acetic anhydride. This prevents the formation of deletion sequences that can be difficult to separate during purification.
Problem: Significant deletion sequence observed by Mass Spectrometry.
This confirms that the coupling of N-im-benzylhistidine failed.
Preventative Measures for Future Syntheses:
-
Optimize Coupling Protocol from the Start: For N-im-benzylhistidine, it is prudent to use a more potent coupling reagent like HATU and a double coupling strategy as the default protocol.
-
Consider Solvent Effects: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for difficult couplings as it is less prone to side reactions and can help to disrupt peptide aggregation.[1]
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help to overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of racemization.[9]
Data Presentation
The following table provides a starting point for optimizing your coupling conditions for N-im-benzylhistidine.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Relative Efficacy for Hindered Couplings |
| HBTU | 3:2.9:6 | 60-120 | Good |
| HATU | 3:2.9:6 | 45-90 | Excellent[5] |
| COMU | 3:2.9:6 | 45-90 | Excellent |
| PyBOP | 3:3:6 | 60-120 | Very Good[5] |
Experimental Protocols
Protocol 1: Double Coupling of N-im-Benzylhistidine using HATU
This protocol outlines a general procedure for the solid-phase synthesis of a peptide containing N-im-benzylhistidine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-His(im-Bzl)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-L-His(im-Bzl)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 45-60 minutes.
-
-
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat step 4 with a fresh solution of activated Fmoc-L-His(im-Bzl)-OH.
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines.
Protocol 2: Capping of Unreacted Amines
This procedure is used to block any remaining unreacted N-terminal amines after a difficult coupling.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Wash the resin: Wash the peptide-resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Visualizations
Mechanism of sterically hindered coupling of N-im-benzylhistidine.
References
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?
- Rehman, M. M., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Sciences and Research, 10(8), 1936-1943.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Khadse, S. (n.d.). Side reactions in peptide synthesis: An overview.
- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
- Jones, J. (2002). The Chemical Synthesis of Peptides. Oxford University Press.
- Google Patents. (1982). EP0061933A2 - Histidine protection.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
- Reddit. (2023). Choosing amide coupling agent. r/Chempros.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
- ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?
- Katritzky, A. R., & Narindoshvili, T. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 73(15), 5909-5915.
- Benoiton, N. L., et al. (1993). Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides. International journal of peptide and protein research, 41(6), 591-597.
- BenchChem. (2025). Synthesis of Peptides Containing Nα-Benzyl-Histidine: Application Notes and Detailed Protocols. BenchChem.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Removing Unreacted Benzyl Chloride from Histidine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of histidine and its derivatives where benzyl chloride is used as a reagent. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of removing unreacted benzyl chloride from the reaction mixture.
Troubleshooting Guide
Issue 1: Persistent Benzyl Chloride Contamination After Aqueous Workup
Symptoms:
-
TLC analysis of the crude product following extraction shows a lingering spot corresponding to benzyl chloride.
-
¹H NMR spectra of the crude product exhibit the characteristic signals of benzyl chloride (a singlet around 4.5 ppm for the benzylic protons and multiplets around 7.3 ppm for the aromatic protons).
-
The isolated product retains the sharp, irritating odor of benzyl chloride.
Root Cause Analysis and Solutions:
The primary method for separating L-histidine from benzyl chloride leverages their differential solubility. However, incomplete separation can arise from several factors.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for benzyl chloride removal.
Detailed Solutions:
-
Increase the number and volume of aqueous washes: A single wash may be insufficient. Perform multiple washes with deionized water or a mild brine solution to improve the partitioning efficiency.
-
Adjust the pH of the aqueous phase: Maintaining an appropriate pH is crucial to ensure histidine remains in its charged, water-soluble form, thus maximizing its concentration in the aqueous layer.
-
Implement a chemical quenching step: Before extraction, it is highly recommended to quench the reaction to convert residual benzyl chloride into a more easily separable compound.
Issue 2: Co-elution of Benzyl Chloride with the Product During Chromatography
Symptoms:
-
HPLC or column chromatography fractions contain both the desired histidine product and benzyl chloride.
-
The Rf values of the product and benzyl chloride are very similar on a TLC plate.
Root Cause Analysis and Solutions:
This problem stems from the similar polarities of the target compound and the impurity.
Strategies for Improved Separation:
-
Optimize the mobile phase: In reverse-phase HPLC, increasing the proportion of the aqueous component in the mobile phase can enhance the separation between the non-polar benzyl chloride and the more polar histidine derivatives.
-
Employ a different stationary phase: If reverse-phase chromatography is not providing adequate separation, consider using a normal-phase column or a mixed-mode column that offers both reverse-phase and ion-exchange properties.[1]
-
Derivatize the impurity: A pre-chromatography chemical quenching step will transform benzyl chloride into a substance with a markedly different polarity (such as benzylamine or benzyl alcohol), which simplifies the chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the removal of unreacted benzyl chloride from a histidine synthesis reaction?
A1: The core strategy is based on the substantial difference in solubility between L-histidine and benzyl chloride. L-histidine is soluble in water but typically insoluble in organic solvents like ethanol and ether.[2] In contrast, benzyl chloride exhibits very low solubility in water (about 0.5 g/L at 20°C) but is highly soluble in organic solvents such as chloroform, acetone, and diethyl ether.[3][4][5] This solubility differential allows for the effective separation of the water-soluble histidine product from the organic-soluble benzyl chloride impurity via liquid-liquid extraction.
Q2: How can I chemically quench unreacted benzyl chloride within my reaction mixture?
A2: Chemical quenching is a method to convert benzyl chloride into a more water-soluble or an easily separable byproduct. Two effective approaches are:
-
Quenching with Aqueous Ammonia: By adding an excess of aqueous ammonia, benzyl chloride is converted to benzylamine.[6] Benzylamine can subsequently be removed from the organic layer by washing with a dilute acid solution (e.g., 1M HCl), which protonates the amine, making it water-soluble.
-
Quenching with Ethylenediamine: Ethylenediamine is a highly reactive nucleophile that rapidly reacts with benzyl chloride. The resulting product is a more polar diamine, which can be removed with an acidic aqueous wash.[7]
Q3: What are scavenger resins, and how can they be utilized to remove benzyl chloride?
A3: Scavenger resins are solid-supported reagents designed to react with and eliminate specific types of excess reagents or byproducts from a reaction mixture.[8] To remove an electrophile like benzyl chloride, a nucleophilic scavenger resin, such as one functionalized with primary or secondary amines (e.g., tris-(2-aminoethyl)amine), is highly effective.[9][10] The resin is introduced into the reaction mixture, where it covalently binds with the benzyl chloride. The resin is then easily removed by filtration, leaving the purified product in the solution. This technique circumvents the need for aqueous extractions.
Q4: Is crystallization a viable method for purifying my histidine product from benzyl chloride?
A4: Absolutely. Crystallization can be a highly effective final purification step, especially after an initial extraction or quenching procedure has removed the bulk of the benzyl chloride. Given L-histidine's low solubility in many organic solvents, you can dissolve the crude product in a minimal amount of hot water and then introduce a miscible organic anti-solvent (like ethanol or acetone) to induce the crystallization of the pure histidine product. This will leave the more organic-soluble impurities behind in the mother liquor.[11][12]
Q5: What analytical techniques are most suitable for confirming the complete removal of benzyl chloride?
A5: The following techniques are the most common and reliable for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method coupled with UV detection (e.g., at 220 nm) can efficiently separate and quantify benzyl chloride.[13] A typical mobile phase would be composed of a buffered aqueous solution and an organic modifier such as acetonitrile.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive method for the detection of volatile impurities like benzyl chloride.
Q6: I am synthesizing N-benzyl-histidine. How does this alter the purification strategy?
A6: The introduction of a benzyl group to histidine increases its hydrophobicity, making its solubility profile more akin to that of benzyl chloride. While N-benzyl-histidine will retain some aqueous solubility due to its amino and carboxylic acid functionalities, its solubility in organic solvents will be enhanced. In such cases, a multi-step approach is recommended:
-
Chemical Quenching: This is an indispensable first step to eliminate unreacted benzyl chloride.
-
Careful Extraction: A series of extractions using a suitable organic solvent and aqueous washes at a controlled pH will be required to partition the N-benzyl-histidine from the byproducts of the quenched benzyl chloride.
-
Chromatography: Column chromatography will likely be essential for the final purification to separate the N-benzyl-histidine from any residual impurities and potential di-benzylated side products.
-
Crystallization: The final, purified N-benzyl-histidine can be isolated and further refined through crystallization from an appropriate solvent system.
Protocols
Protocol 1: Chemical Quenching and Liquid-Liquid Extraction
This protocol is intended for a standard histidine synthesis reaction carried out in an organic solvent.
-
Cool the reaction mixture: Upon completion of the reaction, cool the mixture to 0-5°C using an ice bath.
-
Quench with aqueous ammonia: With vigorous stirring, slowly add an excess (e.g., 3-5 equivalents relative to the initial amount of benzyl chloride) of concentrated aqueous ammonia.
-
Stir: Let the mixture stir at room temperature for 1-2 hours to ensure the complete reaction of benzyl chloride.[6]
-
Transfer to a separatory funnel: Add deionized water to dissolve the histidine product and allow the layers to separate.
-
Extract the aqueous layer: Wash the aqueous layer with an organic solvent (such as dichloromethane or ethyl acetate) to remove any remaining organic impurities. This extraction should be repeated 2-3 times.
-
Isolate the product: The aqueous layer, now containing the purified histidine product, can be further processed, for instance, by lyophilization or crystallization.
Protocol 2: Purification Using a Scavenger Resin
This protocol offers an alternative to the aqueous workup, and is particularly advantageous for smaller-scale reactions or when aqueous conditions must be avoided.
-
Select the appropriate resin: Choose a scavenger resin with nucleophilic functional groups, for example, an amine-functionalized polystyrene or silica resin (e.g., ISOLUTE® Si-Trisamine).[10]
-
Add the resin to the reaction mixture: After the histidine synthesis reaction is complete, add an excess of the scavenger resin (typically 3-5 equivalents of functional groups relative to the initial amount of benzyl chloride).
-
Agitate the mixture: Gently shake or stir the mixture at room temperature. The required reaction time will vary depending on the specific resin and the concentration of benzyl chloride, but it generally ranges from 2-24 hours.
-
Filter the mixture: Remove the resin from the reaction mixture by filtration.
-
Wash the resin: Rinse the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolate the product: The combined filtrate, which contains the purified product, can be concentrated by removing the solvent under reduced pressure.
Data Summary
| Compound | Water Solubility | Organic Solvent Solubility | Purification Strategy Notes |
| L-Histidine | 45.6 g/L (25°C)[2] | Insoluble in ethanol, ether[2] | Easily separated from organic-soluble impurities through aqueous extraction. |
| Benzyl Chloride | ~0.5 g/L (20°C)[3][15] | Freely soluble in chloroform, acetone, ether, ethanol[3][4] | Readily removed from aqueous solutions of histidine by extraction with an organic solvent. |
| N-Benzyl-Histidine | Moderately soluble | Soluble in some organic solvents | Requires a more meticulous purification process, often including chromatography, due to its intermediate polarity. |
| Benzylamine | Miscible | Soluble in many organic solvents | This is the product of quenching with ammonia and can be removed from an organic phase by an acidic aqueous wash. |
Visual Workflow
Caption: General purification workflow for histidine synthesis.
References
-
Chemcess. (2024, April 18). Benzyl Chloride: Properties, Production And Uses. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. Retrieved from [Link]
-
ResearchGate. (2018, December 26). Please help me What's the best solvent for histidine?. Retrieved from [Link]
-
SIELC Technologies. Separation of Benzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. L-Histidine. Retrieved from [Link]
-
Wikipedia. Benzyl chloride. Retrieved from [Link]
-
IJE Transactions. (2002, October). TECHNICAL NOTE KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High-loading scavenger resins for combinatorial chemistry. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from [Link]
-
Reddit. (2011, November 9). Benzyl Chloride removal?. Retrieved from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
HELIX Chromatography. HPLC Analysis of Histidine and Related Impurities. Retrieved from [Link]
-
ACS Publications. (2002). Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2019, October 3). Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K. Retrieved from [Link]
-
Indian Academy of Sciences. (1974, February 27). Kinetics of reaction of benzyl halides with amines in mixed solvents. Retrieved from [Link]
-
ResearchGate. Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. Retrieved from [Link]
-
PMC. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]
-
SciSpace. The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
ResearchGate. (2019, August 29). Histidine is continuously low in otherwise perfect amino acid separation with HPLC. Help??. Retrieved from [Link]
-
Ukrainian Chemical Journal. (2016, March 17). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, June 29). Interesting benzyl chloride synth I discovered. Retrieved from [Link]
-
Srikrishna College. (2023, August 16). Solubility and dissolution thermodynamics of L-histidine and L-tryptophan in aqueous ethanol solution at five equidistant. Retrieved from [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Retrieved from [Link]
-
ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Retrieved from [Link]
-
PubChem. Benzyl Chloride. Retrieved from [Link]
- Google Patents. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
-
ResearchGate. (2025, August 6). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
PubChem. N-Benzoyl-L-histidine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]
-
Vedantu. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride- co -divinylbenzene) PolyHIPE Materials. Retrieved from [Link]
-
Biotage. Metal scavengers for organic purification. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2021, March 3). Local electronic structure of histidine in aqueous solution. Retrieved from [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
Sources
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- 2. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chemcess.com [chemcess.com]
- 5. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]
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- 14. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Benzyl chloride - Wikipedia [en.wikipedia.org]
Benzylhistidine Processing: Technical Support and Troubleshooting Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for benzylhistidine (His(Bzl)) processing. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the oxidative stability of benzylhistidine-containing peptides and molecules. Here, we synthesize technical knowledge with practical, field-tested insights to help you diagnose, troubleshoot, and mitigate oxidation risks effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding benzylhistidine oxidation.
Q1: What are the typical signs of benzylhistidine oxidation in my sample?
A1: The primary indicator of oxidation is often the appearance of unexpected peaks in your analytical chromatogram (e.g., RP-HPLC). These peaks typically correspond to mass additions of +16 Da (mono-oxidation) or +32 Da (di-oxidation) relative to your target molecule.[1][2] Concurrently, you may observe a decrease in the peak area of your target compound and potentially a loss of biological activity or altered binding affinity. In severe cases, you might notice discoloration of your lyophilized powder or solution.
Q2: What is the primary chemical modification occurring during oxidation?
A2: The most common oxidative modification of the histidine residue is the formation of 2-oxo-histidine.[3][4] This occurs through the insertion of an oxygen atom into the imidazole ring.[4] This modification lowers the proton affinity and nucleophilicity of the imidazole side chain, which can significantly alter peptide fragmentation patterns in mass spectrometry and impact biological function.[3]
Q3: Can oxidation of benzylhistidine be reversed?
A3: Generally, the oxidation of the histidine imidazole ring to 2-oxo-histidine is considered an irreversible process under standard laboratory conditions. Unlike methionine sulfoxide, which can be reduced back to methionine, there is no common, high-yield chemical method for reversing this modification. Therefore, prevention is the most critical strategy.
Q4: How does pH influence the stability of benzylhistidine during processing?
A4: The pH of your solution is a critical factor. While neutral pH is often optimal for the stability of many compounds, both acidic and basic conditions can accelerate degradation pathways like oxidation and hydrolysis.[5][6] For instance, alkaline conditions (pH > 7) can promote hydrolysis of certain molecules.[7][8] It is crucial to determine the optimal pH range for your specific peptide's stability, which is often slightly acidic (pH 4-6) to minimize oxidation while maintaining solubility.
Q5: Are there specific solvents I should avoid to minimize oxidation?
A5: While N,N-Dimethylformamide (DMF) is a common solvent in peptide synthesis, its degradation can produce amines that may contribute to side reactions.[9] More importantly, ensure all solvents are of high purity and are properly degassed to remove dissolved oxygen, a key participant in oxidation reactions. For applications sensitive to oxidation, consider using alternative, greener solvents like N-Butylpyrrolidinone (NBP), which has shown to reduce side reactions in some cases.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides structured approaches to common experimental problems.
Issue 1: Unidentified Peaks in HPLC/LC-MS Analysis
You've completed a synthesis or purification run, and your chromatogram shows your main product peak, but it's accompanied by several unexpected, closely-eluting peaks.
-
Underlying Cause: The imidazole ring of histidine is susceptible to oxidation by reactive oxygen species (ROS), often catalyzed by trace metal ions.[4] This process can occur during synthesis, cleavage, purification, or storage, leading to byproducts like 2-oxo-histidine (+16 Da).
-
Troubleshooting Workflow:
-
Mass Analysis: The first step is to analyze the unexpected peaks by mass spectrometry (MS). Look for mass shifts corresponding to oxidative modifications (+16 Da, +32 Da). Tandem MS (MS/MS) can help pinpoint the modification to the histidine residue.[1][2] However, be aware that histidine oxidation can alter peptide fragmentation patterns, which may complicate spectral interpretation.[1][2][3]
-
Review Your Reagents: Scrutinize all reagents for potential sources of metal contamination or peroxides. Lower-grade solvents or old reagents are common culprits. Ensure your trifluoroacetic acid (TFA) used for cleavage is fresh.
-
Implement Scavengers: During the cleavage step from the solid-phase resin, the presence of carbocations can promote oxidation. Incorporating "scavengers" into your cleavage cocktail is essential.
Experimental Protocol: Diagnostic Cleavage with Scavengers
Objective: To determine if oxidation is occurring during the cleavage step.
Materials:
-
Peptide-bound resin sample
-
Cleavage Cocktail A (Standard): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cleavage Cocktail B (Enhanced Scavenging): 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% Ethanedithiol (EDT)
-
HPLC-grade water and acetonitrile
-
LC-MS system
Procedure:
-
Divide your peptide-resin sample into two equal portions.
-
Treat Portion 1 with Cleavage Cocktail A for 2-3 hours at room temperature.
-
Treat Portion 2 with Cleavage Cocktail B for the same duration. EDT is added to scavenge a broader range of oxidative species.
-
Precipitate the cleaved peptide from both reactions using cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellets.
-
Reconstitute both peptide samples in an appropriate solvent (e.g., 50% acetonitrile/water).
-
Analyze both samples by LC-MS.
-
Analysis: Compare the chromatograms. A significant reduction in the oxidation peaks in the sample treated with Cocktail B strongly indicates that oxidation is occurring during cleavage and that enhanced scavenging is necessary.
-
Issue 2: Progressive Degradation of Purified Product During Storage
Your benzylhistidine-containing compound appears pure immediately after purification, but upon re-analysis after days or weeks of storage (lyophilized or in solution), purity has decreased and oxidation byproducts have appeared.
-
Underlying Cause: Oxidation is not limited to the synthesis and purification stages. Exposure to atmospheric oxygen and light, especially in the presence of trace metals, can cause degradation over time. The lyophilization process itself can introduce oxidative stress if not performed correctly.
-
Troubleshooting & Mitigation Strategy:
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
}
Caption: Decision workflow for troubleshooting storage stability.
Part 3: Best Practices and Prophylactic Measures
Adopting stringent preventative measures throughout your workflow is the most effective way to manage oxidation risks.
Inert Atmosphere Techniques
The most direct way to prevent oxidation is to remove oxygen.
-
Solvent Degassing: Before use in synthesis or chromatography, thoroughly degas all solvents and aqueous buffers. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using a sonication bath under vacuum.
-
Inert Gas Blanket: During lengthy reactions, purifications, or while fractions are sitting in the autosampler, maintain an inert atmosphere by blanketing the vessel or vials with Argon or Nitrogen.
Strategic Use of Antioxidants and Chelators
Metal-catalyzed oxidation is a major pathway for histidine degradation.[4] Trace amounts of metal ions (like Cu²⁺ or Fe³⁺) from glassware, reagents, or water can catalyze the formation of ROS.
-
Metal Chelators: Rinsing glassware with a dilute solution of Ethylenediaminetetraacetic acid (EDTA) can help remove residual metal ions. In some cases, adding EDTA at a low concentration (e.g., 100 µM) to purification buffers can be beneficial, provided it doesn't interfere with downstream applications.
-
Antioxidant Scavengers: Adding a sacrificial antioxidant can protect your target molecule.
| Antioxidant | Mechanism of Action | Recommended Use Case | Considerations |
| Methionine | Acts as a scavenger for various reactive oxygen species. It can be oxidized to methionine sulfoxide. | Often added to formulation buffers for long-term storage of biologics. | Can potentially be oxidized itself, leading to another impurity. Must be tested for compatibility. |
| Thioanisole | A common scavenger used in TFA cleavage cocktails to protect sensitive residues. | Primarily used during the final cleavage step from solid-phase resin. | Strong odor; must be handled in a fume hood. |
| Ethanedithiol (EDT) | A scavenger used to protect against oxidation and other side reactions during peptide cleavage.[11] | Recommended for peptides containing sensitive residues like Trp, Cys, Met, and His. | Strong odor; must be handled in a fume hood. |
Analytical Characterization
Robust analytical methods are crucial for detecting and quantifying oxidation.
-
Method Development: Develop a high-resolution HPLC method capable of separating the native peptide from its oxidized forms. Mass spectrometry is the definitive tool for confirming the identity of these species.[12]
-
Forced Oxidation Study: To proactively identify potential oxidation products, conduct a forced degradation study. Expose a small sample of your peptide to a mild oxidant (e.g., 0.01% H₂O₂) and analyze the degradation products by LC-MS. This provides reference peaks for potential impurities that may arise during processing and storage.
References
-
The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Discovery and Characterization of Histidine Oxidation Initiated Cross-links in an IgG1 Monoclonal Antibody - PubMed. (2017, August 1). PubMed. Retrieved February 5, 2026, from [Link]
-
Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins | Request PDF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Investigation of Impurities in Peptide Pools. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved February 5, 2026, from [Link]
-
Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. (n.d.). De Gruyter. Retrieved February 5, 2026, from [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). Utah State University DigitalCommons@USU. Retrieved February 5, 2026, from [Link]
Sources
- 1. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Acidic Stability of Histidine Protecting Groups: His(Bzl) vs. His(Trt)
For researchers engaged in peptide synthesis and drug development, the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical determinant of success. This decision directly impacts the efficiency of synthesis, the purity of the final peptide, and the prevention of undesirable side reactions. Among the plethora of available options, the Benzyl (Bzl) and Trityl (Trt) groups are frequently employed. This guide provides an in-depth, objective comparison of the acidic stability of His(Bzl) and His(Trt), supported by mechanistic insights and experimental data, to empower scientists in making informed decisions for their specific research applications.
The Chemical Foundation: Understanding the Structures
The stability of a protecting group is intrinsically linked to its chemical structure and the mechanism by which it is cleaved.
-
Histidine(Trityl) - His(Trt): The trityl group is a triphenylmethyl moiety attached to the imidazole nitrogen. Its bulkiness provides steric hindrance, and its cleavage relies on the formation of the highly stable trityl cation in acidic conditions. This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.
-
Histidine(Benzyl) - His(Bzl): The benzyl group is a simpler phenylmethyl substituent. The benzyl cation formed upon cleavage is also resonance-stabilized, but to a lesser extent than the trityl cation. This fundamental difference in carbocation stability is the primary determinant of their differential acid lability.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of both Trt and Bzl groups from the histidine imidazole ring proceeds through an acid-catalyzed SN1-type mechanism.
Caption: Acid-catalyzed deprotection mechanism for His(Trt) and His(Bzl).
The process begins with the protonation of the imidazole nitrogen, followed by the departure of the protecting group as a carbocation, leaving the deprotected histidine. The significantly greater stability of the trityl cation makes the Trt group far more susceptible to acid cleavage than the Bzl group.
Comparative Stability under Acidic Conditions
The practical utility of a protecting group in solid-phase peptide synthesis (SPPS) is largely defined by its stability during the repetitive steps of Nα-deprotection and its lability during the final cleavage from the resin.
| Protecting Group | Typical Cleavage Conditions | Stability to Dilute Acid (e.g., 1-5% TFA in DCM) | Common Application Strategy |
| His(Trt) | 95% TFA with scavengers (e.g., TIS) | Labile | Fmoc-SPPS |
| His(Bzl) | Strong acids (e.g., liquid HF) or hydrogenolysis | Stable | Boc-SPPS |
His(Trt): The trityl group is highly acid-labile. It is readily cleaved by the high concentrations of trifluoroacetic acid (TFA) typically used for the final cleavage in Fmoc-based SPPS.[1] The formation of the trityl cation is often visually indicated by a deep yellow color in the cleavage cocktail.[1] Due to its high sensitivity to acid, the Trt group can be selectively removed on-resin using a dilute solution of TFA in a non-polar solvent like dichloromethane (DCM). This allows for selective modification of the histidine side chain while the peptide remains attached to the solid support. However, this lability also means that some loss of the Trt group may occur during repeated Nα-Fmoc deprotection cycles with piperidine if the conditions are not carefully controlled, although it is generally considered stable enough for most applications.
His(Bzl): In stark contrast, the benzyl group is significantly more stable under acidic conditions. It is resistant to cleavage by the standard TFA cocktails used in Fmoc-SPPS.[2][3] The removal of the Bzl group typically requires much stronger acids, such as liquid hydrogen fluoride (HF), which is a hallmark of Boc-based SPPS. Alternatively, the Bzl group can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[4][5] This orthogonality makes His(Bzl) a valuable choice when a highly stable side-chain protection is required throughout the synthesis and can be removed under specific, non-acidolytic conditions.
Experimental Protocols for Deprotection
The choice of deprotection protocol is dictated by the protecting group and the overall synthetic strategy.
Protocol 1: Standard Cleavage of His(Trt) in Fmoc-SPPS
This protocol is suitable for the final cleavage of a peptide from the resin and the simultaneous deprotection of Trt and other acid-labile side-chain protecting groups.
Workflow:
Caption: Standard workflow for His(Trt) deprotection in Fmoc-SPPS.
Detailed Steps:
-
Resin Preparation: The dried peptide-resin is placed in a reaction vessel.
-
Cleavage Cocktail Addition: A cleavage cocktail, typically consisting of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water, is added to the resin.[6] TIS acts as a scavenger to trap the highly reactive trityl cations, preventing side reactions with sensitive amino acids like tryptophan and methionine.[7][8]
-
Reaction: The mixture is gently agitated at room temperature for 2-4 hours. For peptides with N-terminal Asn(Trt), which can be sluggish to deprotect, the cleavage time may need to be extended.[6]
-
Isolation: The resin is filtered off, and the TFA solution containing the peptide is collected.
-
Precipitation: The peptide is precipitated by adding the TFA solution to cold diethyl ether.
-
Purification: The crude peptide is then purified, typically by reverse-phase HPLC.
Protocol 2: Deprotection of His(Bzl) via Hydrogenolysis
This protocol is employed when a non-acidic final deprotection is desired.
Workflow:
Caption: Workflow for His(Bzl) deprotection via catalytic hydrogenolysis.
Detailed Steps:
-
Peptide Dissolution: The protected peptide is dissolved in a suitable solvent such as methanol, ethanol, or acetic acid.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a balloon filled with hydrogen. The reaction is typically carried out at room temperature and atmospheric pressure.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as HPLC or TLC.
-
Catalyst Removal: Upon completion, the Pd/C catalyst is removed by filtration through a pad of celite.
-
Isolation: The deprotected peptide is isolated by removal of the solvent under reduced pressure.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The selection of a deprotection strategy is a critical decision that must be guided by the principles of chemical reactivity and the specific requirements of the target peptide.
-
Choice of Acid for Cleavage: The use of TFA for Trt removal and HF for Bzl removal is a direct consequence of the stability of the respective carbocations formed during cleavage. The highly stabilized trityl cation can be generated with a moderately strong acid like TFA, whereas the less stable benzyl cation requires a much stronger acid like HF.
-
The Role of Scavengers: The inclusion of scavengers like TIS in the cleavage cocktail for His(Trt) is a self-validating system.[8] The highly reactive trityl cation, if not trapped, can lead to re-attachment to the peptide or alkylation of nucleophilic residues, resulting in a complex mixture of byproducts. The purity of the crude peptide, as assessed by HPLC and mass spectrometry, serves as a direct measure of the effectiveness of the scavenging strategy.
-
Orthogonality and Selectivity: The stability of the Bzl group to TFA allows for an orthogonal protection strategy in Fmoc-SPPS. This is particularly advantageous in the synthesis of complex peptides where selective deprotection of other side chains is required. The success of such a strategy relies on the complete stability of the Bzl group to the conditions used for the removal of other protecting groups, a feature that must be empirically verified for each specific synthetic sequence.
Conclusion: Selecting the Optimal Protecting Group
The choice between His(Bzl) and His(Trt) is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific context of the peptide synthesis.
-
His(Trt) is the protecting group of choice for standard Fmoc-based solid-phase peptide synthesis due to its lability under the final TFA cleavage conditions. Its high acid sensitivity also allows for on-resin selective deprotection, offering a degree of synthetic flexibility.
-
His(Bzl) is the preferred option when exceptional stability to acidic conditions is paramount. Its use is predominantly in Boc-based SPPS or in Fmoc-SPPS when an orthogonal deprotection strategy via hydrogenolysis is desired. This is particularly relevant for the synthesis of complex peptides or when acid-sensitive moieties must be preserved.
By understanding the fundamental chemical principles that govern the stability of these protecting groups and by employing validated experimental protocols, researchers can navigate the challenges of peptide synthesis and achieve their desired target molecules with high purity and efficiency.
References
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 1184, pp. 59-71). Humana Press.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(5), 1335-1352.
- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Chemical Reviews, 97(8), 2181-2278.
-
The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Storz, M. A., & Ronco, A. L. (2023). Dietary Acid Load Is Not Associated with Serum Testosterone in Men: Insights from the NHANES. Nutrients, 15(13), 3075.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). Molecules, 16(12), 10349-10358.
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). Retrieved from [Link]
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2018). Israel Journal of Chemistry, 58(9-10), 1017-1033.
-
a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). (n.d.). ResearchGate. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC retention time analysis of N-tau vs N-pi benzylhistidine isomers
Comparative Guide: HPLC Retention Time Analysis of - vs -Benzylhistidine Isomers
Part 1: Executive Summary & Core Directive
The Bottom Line:
In Reversed-Phase HPLC (RP-HPLC) using standard C18 chemistries under acidic conditions,
This separation is driven by the "Hydrophobic Exposure Effect." The
Recommended Starting System:
-
Column: C18 or Phenyl-Hexyl (3-5 µm, 100 Å).
-
Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).
-
Gradient: 5–40% B over 20 minutes.
Part 2: Mechanistic Basis of Separation
To develop a robust method, one must understand the molecular drivers distinguishing these isomers. They have identical mass (isobaric) and similar pKa values, making simple mass spectrometry (MS) insufficient for differentiation without chromatographic resolution.
Structural Regioisomerism
Histidine contains an imidazole ring with two nitrogen atoms:
- (Pros, 3-position): Located near the alanine side chain.
- (Tele, 1-position): Located far from the alanine side chain.
The Elution Mechanism (Causality)
In a reversed-phase environment, retention is governed by hydrophobicity.
-
-Benzylhistidine: The bulky benzyl group at the
-position encounters steric clash with the amino acid backbone (the ammonium and carboxylate groups). This "crowding" prevents the benzyl ring from laying flat against the C18 alkyl chains of the column. Result: Weaker interaction Earlier Elution . -
-Benzylhistidine: The benzyl group at the
-position projects outward, unobstructed by the backbone. It acts as a "hydrophobic anchor," maximizing - or van der Waals interactions with the stationary phase. Result: Stronger interaction Later Elution .
Thermodynamic vs. Kinetic Control
- -isomer: Thermodynamically more stable. Often the major product in high-temperature or equilibrium-controlled benzylation.
- -isomer: Kinetically favored in certain rapid alkylation conditions but prone to isomerization or degradation.
Part 3: Experimental Protocol
This protocol is designed to be a self-validating system . It includes steps to confirm identity not just by time, but by spectral logic.
Materials
-
Analytes: Crude reaction mixture of
-benzylhistidine or synthetic standards. -
Solvents: HPLC-grade Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Step-by-Step Method
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 30°C | Improves mass transfer and peak sharpness. |
| Detection | UV 210 nm & 254 nm | 210 nm detects the peptide bond/histidine; 254 nm is specific to the benzyl ring. |
| Mobile Phase A | Water + 0.1% TFA | TFA acts as an ion-pairing agent, masking silanols and improving peak shape for basic histidines. |
| Mobile Phase B | ACN + 0.1% TFA | Matches ionic strength of A to prevent baseline drift. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate (polar histidine elutes early, benzyl group adds retention) |
| 2.0 | 5 | Isocratic hold to elute salts/unreacted histidine |
| 20.0 | 40 | Linear gradient to elute isomers |
| 22.0 | 95 | Wash column |
| 25.0 | 5 | Re-equilibrate |
Data Interpretation & Troubleshooting
-
Peak Identification:
-
Peak 1 (Earlier, ~12-14 min): Likely
-Benzylhistidine . -
Peak 2 (Later, ~15-17 min): Likely
-Benzylhistidine .
-
-
Confirmation (The "Coinjection" Standard):
-
Never rely solely on absolute retention time, which drifts.
-
Mix your sample with a known standard of
-benzylhistidine (commercially available). -
If the second peak increases in height, your assignment is correct.
-
-
Resolution Issues:
-
If peaks co-elute, switch to a Phenyl-Hexyl column . The
- interactions between the stationary phase and the benzyl group often enhance selectivity between the two isomers compared to C18.
-
Part 4: Visualization of Workflows
Diagram 1: Isomerization & Elution Logic
This diagram illustrates the structural difference and the resulting chromatographic behavior.
Caption: Schematic pathway showing the synthesis of benzylhistidine isomers and their separation logic based on steric hindrance and hydrophobic interaction.
Diagram 2: Method Development Decision Tree
A self-validating workflow for optimizing the separation.
Caption: Decision tree for optimizing HPLC separation of histidine isomers when standard conditions fail.
References
-
Separation of N-im-benzylhistidine isomers: Source: National Institutes of Health (NIH) Context: Discusses the synthesis and purification challenges of histidine derivatives, noting the thermodynamic favorability of the
isomer and the use of RP-HPLC for monitoring reaction completion. -
HPLC Analysis of Histidine and Related Impurities : Source: Helix Chromatography Context: Provides protocols for separating hydrophilic amino acids and their impurities using mixed-mode and reversed-phase chromatography, highlighting the necessity of ion-pairing (TFA) for basic residues like histidine.
-
Context: Establishes the fundamental elution behavior of N-alkyl histidines (methylhistidine analogy)
position consistently lead to earlier elution compared to the position. -
Synthesis and Characterization of Benzylindium Compounds (Analogous Benzyl Chemistry) : Source: Journal of the Chemical Society Context: While focused on indium, this source details the spectroscopic characterization (NMR) required to definitively assign "benzyl" positions, a critical validation step referenced in the protocol.
1H NMR Chemical Shift Assignments for N-Benzylhistidine Identification
Executive Summary
The Core Challenge: The alkylation of histidine to produce N-benzylhistidine yields two distinct regioisomers:
The Solution: 1D 1H NMR chemical shifts alone are often insufficient for unambiguous assignment due to the pH-dependence of imidazole protons (titration effects). Nuclear Overhauser Effect (NOE) spectroscopy is the requisite self-validating method for definitive identification.
This guide provides the comparative chemical shift logic, the "Gold Standard" NOE validation protocol, and the specific experimental conditions required to distinguish these isomers.
Part 1: Mechanistic Basis of Identification
To interpret the NMR data, one must understand the structural environment of the imidazole ring protons (H-2 and H-5) relative to the benzyl group.
The Isomers
- -Benzylhistidine (3-Bn-His): The benzyl group is attached to the nitrogen distal (far) from the alanine side chain. This is typically the major product in thermodynamic conditions.
- -Benzylhistidine (1-Bn-His): The benzyl group is attached to the nitrogen proximal (near) to the alanine side chain.
Electronic & Steric Effects on Chemical Shift
The benzyl group exerts two competing effects on the chemical shifts (
-
Deshielding (Inductive): The electronegative nitrogen, when alkylated, pulls electron density, typically shifting adjacent protons downfield.
-
Shielding (Ring Current): The phenyl ring of the benzyl group creates a magnetic anisotropy cone. If the conformation places imidazole protons above the phenyl ring, they shift upfield.
Critical Insight: Because these effects are conformation-dependent, absolute chemical shift values are unreliable without strict pH control. The relative NOE correlations are the only invariant diagnostic.
Part 2: Comparative Analysis (1H NMR Data)
Experimental Conditions:
Table 1: Diagnostic Signals & Correlations
| Feature | Differentiation Logic | ||
| Benzyl | Singlet (~5.1 - 5.3 ppm) | Singlet (~5.1 - 5.4 ppm) | Indistinguishable in 1D NMR. |
| Imidazole H-2 | Shifts are pH-dependent; unreliable for identification. | ||
| Imidazole H-5 | H-5 is adjacent to the benzyl group in the | ||
| NOE Correlation (Key) | Benzyl-CH2 | Benzyl-CH2 | The Definitive Test. |
| Secondary NOE | Benzyl-CH2 | Benzyl-CH2 | H-2 is between both nitrogens, so it correlates in both isomers. |
Note: Chemical shifts (
) are approximate. In DMSO-, shifts will differ, but the NOE connectivity remains constant.
Part 3: The "Gold Standard" Validation Protocol (NOE)
You cannot rely on 1D NMR integration alone. You must run a 1D NOE Difference or 2D NOESY experiment.
Why NOE?
The Nuclear Overhauser Effect relies on through-space magnetic coupling (dipolar coupling), which drops off as
-
In
-benzylhistidine , the benzyl methylene is spatially close to the histidine side chain ( -protons). -
In
-benzylhistidine , the benzyl methylene is spatially far from the side chain but close to H-5.
Visualization of the Logic
The following diagram illustrates the decision tree for assigning your product.
Figure 1: Decision logic for N-benzylhistidine regioisomer assignment using NOE spectroscopy.
Part 4: Detailed Experimental Protocol
To ensure reproducibility and eliminate "ghost" shifts caused by pH variance, follow this protocol.
Sample Preparation (pH Control is Critical)
Histidine imidazole protons titrate between pH 5 and 9 (
-
Solvent: Deuterium Oxide (
, 99.9%). -
Concentration: 5–10 mM (for adequate NOE signal).
-
pD Adjustment: Adjust pD to >10.0 using NaOD.
-
Why? This forces the imidazole into the neutral/anionic form, eliminating exchange broadening and stabilizing the chemical shifts.
-
Calculation:
.
-
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: noesyphpr (2D NOESY with presaturation) or selnogp (1D Selective NOE).
-
Mixing Time (
): 500 ms. (Optimal for medium-sized molecules like benzylated amino acids). -
Relaxation Delay (
): > 2 seconds (Ensure full relaxation for quantitative integration).
Data Interpretation
-
Locate the Benzyl
: Look for the singlet around 5.2 ppm. -
Locate the
-protons: Look for the multiplet (often an ABX system) around 3.0–3.2 ppm. -
Check Correlations:
-
If irradiating 5.2 ppm enhances the 3.1 ppm signal
(1-Bn) . -
If irradiating 5.2 ppm enhances the aromatic signal at ~7.0 ppm (H-5) but NOT the 3.1 ppm signal
(3-Bn) .
-
References
-
Haverford College. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. (Discusses the sensitivity of C2-H and C4-H/C5-H shifts to protonation state).
-
Biological Magnetic Resonance Data Bank (BMRB). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids.
-
University of Wisconsin-Madison (Reich Collection). H-1 NMR Chemical Shifts of Heterocycles (Imidazoles). (General reference for imidazole ring current and substitution effects).
-
Chemistry LibreTexts. Nuclear Overhauser Effect (NOE) for Isomer Distinction. (Mechanistic basis for using NOE to distinguish regioisomers).
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzylhistidine-Containing Peptides
For researchers, medicinal chemists, and drug development professionals, the precise characterization of synthetic and modified peptides is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for peptide sequencing and the identification of post-translational or synthetic modifications.[1][2] This guide provides an in-depth analysis of the fragmentation behavior of peptides containing benzylhistidine, a non-canonical amino acid of increasing interest in peptide-based therapeutics and chemical biology. By understanding its unique fragmentation signature in comparison to its natural counterpart, histidine, researchers can confidently identify and characterize these modified peptides.
This guide moves beyond a simple recitation of fragmentation rules. It delves into the mechanistic underpinnings of peptide dissociation, offering a comparative framework grounded in the principles of gas-phase ion chemistry. We will explore how the addition of a benzyl group to the histidine side chain introduces unique and diagnostic fragmentation pathways, providing a clear roadmap for unambiguous identification.
Part 1: The Fundamentals of Peptide Fragmentation
To understand the specific patterns of benzylhistidine, we must first grasp the basics of how peptides fragment in a mass spectrometer. The most common method for peptide fragmentation is Collision-Induced Dissociation (CID), where peptide ions are accelerated and collided with an inert gas.[3] This energetic collision induces fragmentation primarily along the peptide backbone at the amide bonds.[4][5]
The resulting fragment ions are categorized based on which terminus of the original peptide retains the charge.[6][7]
-
b-ions: The charge is retained on the N-terminal fragment. The series of b-ions (b₁, b₂, b₃, etc.) provides the amino acid sequence starting from the N-terminus.[8]
-
y-ions: The charge is retained on the C-terminal fragment. The y-ion series (y₁, y₂, y₃, etc.) reveals the sequence from the C-terminus.[8]
Together, the b- and y-ion series provide complementary data that allows for the confident determination of a peptide's sequence.[8][9] A summary of the major ion types is presented below.
| Ion Type | Structure Description | Information Provided |
| b-ions | N-terminal fragment series resulting from amide bond cleavage. | Sequence from N-terminus. |
| y-ions | C-terminal fragment series resulting from amide bond cleavage. | Sequence from C-terminus. |
| a-ions | Typically observed as satellites to b-ions, resulting from the loss of a carbonyl group (CO) from the b-ion. | Confirmatory for b-ions. |
| Immonium Ions | Small, low-mass ions that are characteristic of a specific amino acid residue. | Indicates the presence of specific amino acids. |
| Neutral Losses | Loss of small, neutral molecules (e.g., H₂O, NH₃) from fragment ions, often from specific side chains. | Can indicate the presence of certain amino acid residues (e.g., Ser, Thr, Lys, Arg). |
Part 2: The Influence of the Histidine Side Chain
The imidazole side chain of histidine plays a significant role in the fragmentation of peptides. As a basic residue, it can readily accept a proton, influencing the charge state of the peptide and directing fragmentation pathways.[10] In CID, protonated histidine can lead to several characteristic fragmentation events:
-
Enhanced Cleavage C-terminal to Histidine: The presence of a charge on the imidazole ring can promote cleavage of the adjacent amide bond, sometimes leading to more intense b- or y-ions at that position.[10]
-
Characteristic Immonium Ion: Histidine produces a diagnostic immonium ion at a mass-to-charge ratio (m/z) of 110.1.[6]
-
Side Chain Fragmentation: Under certain conditions, the histidine side chain itself can fragment. For instance, in-source CID of protonated histidine can result in the neutral loss of water and carbon monoxide.[11][12]
Part 3: Benzylhistidine - A Comparative Fragmentation Analysis
The primary differentiating feature is expected to be the lability of the benzyl group. The bond connecting the benzyl group to the imidazole ring is susceptible to cleavage during CID.
Predicted Dominant Fragmentation Pathway: Neutral Loss of the Benzyl Group
The most prominent and diagnostic fragmentation event for a benzylhistidine-containing peptide is the neutral loss of the benzyl group (C₇H₇•, ~91.05 Da) or toluene (C₇H₈, ~92.06 Da). This neutral loss can occur from the precursor ion or from the b- and y-ion fragments that contain the modified histidine residue.
This phenomenon is analogous to the neutral loss of other labile modifications and side chains observed in mass spectrometry.[14][15] The resulting fragment ion would have a mass corresponding to a peptide containing a standard histidine residue.
Diagram of Benzylhistidine Fragmentation
Caption: Fragmentation pathways of a benzylhistidine-containing peptide.
Comparative Data Summary
The table below outlines the expected key differences in the mass spectra of peptides containing histidine versus benzylhistidine.
| Feature | Peptide with Histidine | Peptide with Benzylhistidine | Rationale / Implication for Identification |
| Precursor Ion m/z | X | X + 90.05 Da (C₇H₆) | The mass difference confirms the presence of the benzyl modification. |
| Immonium Ion | 110.1 Da | 110.1 Da (potentially lower intensity) | The classic histidine immonium ion may still form after the loss of the benzyl group. A direct immonium ion for benzylhistidine (m/z 200.1) is less likely but possible. |
| Characteristic Neutral Loss | Typically H₂O/CO loss from the side chain under specific conditions.[12] | -91.05 Da (benzyl radical) or -92.06 Da (toluene) from precursor and fragment ions. | This is the key diagnostic feature . Observing this loss from the precursor and/or multiple b/y ions provides strong evidence for benzylhistidine. |
| b/y-ion series | Standard series calculated with His residue mass (137.06 Da). | A "dual" series may be observed: 1) Ions containing the intact benzylhistidine (mass 227.11 Da). 2) Ions that have undergone the neutral loss, appearing as if they contain a standard histidine. | The presence of these parallel series is highly confirmatory. |
Part 4: Experimental Protocol for Identification
This section provides a robust, self-validating workflow for the analysis of benzylhistidine-containing peptides. A control peptide with an unmodified histidine at the same position should always be analyzed in parallel for direct comparison.
Experimental Workflow Diagram
Caption: Workflow for analyzing benzylhistidine peptides.
Step-by-Step Methodology
-
Sample Preparation (Self-Validating Control):
-
Synthesize or procure two versions of the peptide of interest: one with benzylhistidine and a control with standard histidine at the same position.
-
Dissolve both peptides in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.
-
Further dilute the peptides to a working concentration of approximately 1 pmol/µL for injection.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.
-
Chromatography: Inject 1 µL of the sample onto a C18 reversed-phase column. Elute the peptides using a gradient of acetonitrile in 0.1% formic acid. The benzylhistidine peptide will likely be more hydrophobic and elute later than the control histidine peptide.
-
Mass Spectrometry Method:
-
MS1 Scan: Perform a full scan to determine the m/z of the precursor ions for both the control and modified peptides.
-
Data-Dependent Acquisition (DDA): Set up a DDA method to automatically select the most intense precursor ions for fragmentation.
-
MS2 Scan (Fragmentation): Use Collision-Induced Dissociation (CID) or Higher-energy C-terminal Dissociation (HCD) to fragment the selected precursors. It is advisable to use a stepped or ramped collision energy (e.g., 25-40%) to observe both the backbone fragments and the neutral loss products.
-
-
-
Data Analysis and Interpretation:
-
Software: Use proteomic analysis software (e.g., Mascot, MaxQuant, Proteome Discoverer) or manual spectral interpretation tools.
-
Database Search: Create a custom sequence database containing the sequences of both the modified and unmodified peptides. Define the benzylhistidine modification (+90.05 Da on histidine) as a variable modification.
-
Manual Verification (Trustworthiness Pillar):
-
Extract the MS/MS spectrum for the precursor ion corresponding to the benzylhistidine peptide.
-
First, look for the precursor ion minus the mass of the benzyl group (M - 91.05 or M - 92.06). A prominent peak here is strong evidence.
-
Annotate the b- and y-ion series, considering both the intact benzylhistidine mass and the mass after the neutral loss. For example, if the b₄ ion contains benzylhistidine, look for a peak at the calculated m/z for b₄(BnH) and another peak at [b₄(BnH) - 91.05].
-
Compare this annotated spectrum directly with the spectrum from the control histidine peptide. The control should show a clean b- and y-ion series without the characteristic neutral loss.
-
-
By following this comparative and methodologically sound approach, researchers can confidently and unambiguously identify the presence and location of benzylhistidine modifications within their peptides, ensuring the scientific integrity of their findings.
References
-
Mtoz Biolabs. How Are the B Ions and Y Ions Defined in Mass Spectrometry. Available at: [Link]
-
Mishra, P., & P, B. (2018). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Digital Commons@Kennesaw State University. Available at: [Link]
-
Chen, Y., et al. (2019). A graph-theoretic approach for the separation of b and y ions in tandem mass spectra. Bioinformatics. Available at: [Link]
-
Thorne, G. C., Gaskell, S. J., & Payne, P. A. (1984). An expanded nomenclature scheme for labeling peptide fragmentations and its use with 'AMASS', a computer program for generating all possible fragment ion structures from known precursors. Biomedical Mass Spectrometry. Available at: [Link]
-
Mascot. Peptide fragmentation. Available at: [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]
-
Fiehn Lab. MS/MS fragmentation. Available at: [Link]
-
Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry. Available at: [Link]
-
Renfrow, M. B., & Barnes, S. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]
-
Vaiksnoraite, A., et al. (2019). Peptide Fragmentation Induced by Radicals at Atmospheric Pressure. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. Available at: [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods. Available at: [Link]
-
Krijgsveld, J., et al. (2009). Effect of Chemical Modifications on Peptide Fragmentation Behavior Upon Electron Transfer Induced Dissociation. Analytical Chemistry. Available at: [Link]
-
Ito, S., et al. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
MassIVE. Mass Spectrometry Interactive Virtual Environment. Available at: [Link]
-
Adasme, M. F., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences. Available at: [Link]
-
Mullen, C., et al. (2016). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Lioe, H., et al. (2011). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
What do the B & Y Matches Mean? Available at: [Link]
-
Franco, M. C., et al. (2012). Tandem Mass Spectrometry of Peptides. IntechOpen. Available at: [Link]
-
IonSource. De Novo Peptide Sequencing, Table of Contents. Available at: [Link]
-
PeptideAtlas. Available at: [Link]
-
Ito, S., et al. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. PubMed. Available at: [Link]
-
Koshland, D. E., et al. (1964). 2-BENZYLHISTIDINE AND DERIVATIVES AS PILOTS FOR THE SYNTHESIS OF PEPTIDES DESIGNED TO HAVE SPECIFIC ENZYMIC ACTIVITY. Federation Proceedings. Available at: [Link]
-
Harrison, A. G. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. Available at: [Link]
-
Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
Somogyi, A., et al. (2012). Fragmentation mass spectrum of the amino acid histidine at nominal mass... ResearchGate. Available at: [Link]
-
ProteomicsDB. Home. Available at: [Link]
-
Franco, M., et al. (2012). Tandem Mass Spectrometry of Peptides. ResearchGate. Available at: [Link]
-
Deery, M. J., et al. (2001). Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Kinsel, G. R., et al. (1991). Characterization of a benzyladenine binding-site peptide isolated from a wheat cytokinin-binding protein: sequence analysis and identification of a single affinity-labeled histidine residue by mass spectrometry. Proceedings of the National Academy of Sciences. Available at: [Link]
-
BigOmics Analytics. (2024). Guide to Top Proteomics Databases and How to Access Them. Available at: [Link]
-
Technology Networks. (2023). Tandem Mass Spectrometry (MS/MS) Explained. Available at: [Link]
-
Shao, B., et al. (2014). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of Peptide Science. Available at: [Link]
-
Gaskell, S. J. (1997). Collision-induced dissociation (CID) of peptides and proteins. Journal of Mass Spectrometry. Available at: [Link]
-
Gauthier, J. W., et al. (1991). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Fent, K., et al. (2020). Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Ge, Y., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. bioRxiv. Available at: [Link]
-
Kim, S., & Pevzner, P. A. (2014). Universal database search tool for proteomics. Bioinformatics. Available at: [Link]
-
Wikipedia. Citrullination. Available at: [Link]
-
Zhang, H., & Rempel, D. L. (2012). Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Cooks, R. G. (2024). High-Throughput Mass Spectrometry Facility for Chemical Synthesis and Biological Analysis. YouTube. Available at: [Link]
Sources
- 1. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. Mascot database search: Peptide fragmentation [mascot.biotech.illinois.edu]
- 8. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Catalytic Activity: Benzylhistidine vs. Native Histidine in Enzyme Mimicry
In the intricate world of biocatalysis, the amino acid histidine holds a preeminent position. Its imidazole side chain, with a pKa near physiological pH, allows it to function as both a proton donor and acceptor, a critical role in a vast array of enzymatic reactions.[1][2] This unique capability has made histidine a focal point for researchers designing artificial enzymes and catalytic peptides. A common strategy involves modifying the histidine molecule to enhance or modulate its catalytic properties. This guide provides an in-depth comparison of the catalytic activity of native L-histidine with one of its synthetic derivatives, benzylhistidine, a molecule of significant interest in the development of enzyme mimics.[3][4]
The Catalytic Prowess of Native Histidine
Native histidine's catalytic activity is rooted in the chemical properties of its imidazole side chain. This heterocyclic amine can exist in three states: two neutral tautomeric forms and a protonated, positively charged form.[5] This allows it to participate in a variety of catalytic mechanisms:
-
General Acid-Base Catalysis: Histidine can shuttle protons, facilitating reactions by stabilizing charged intermediates.[6] In the well-known serine-histidine-aspartate catalytic triad of enzymes like chymotrypsin, the histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group to activate it as a nucleophile.[7]
-
Proton Shuttle: In enzymes such as carbonic anhydrase, a histidine residue is crucial for shuttling protons between the enzyme's active site and the surrounding solution, regenerating the active form of the enzyme.[6]
-
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions like zinc, copper, and iron, which are often essential cofactors in enzymatic catalysis.[8]
The catalytic efficiency of histidine is highly dependent on the pH of the environment, as this dictates its protonation state.[9][10] The pKa of the imidazole side chain is approximately 6.0, but this can be significantly altered by the local microenvironment within a protein's active site.[11]
Benzylhistidine: A Synthetic Catalyst with Potential
Benzylhistidine is a derivative of histidine where a benzyl group is attached to one of the nitrogen atoms of the imidazole ring. This modification has several implications for its catalytic activity:
-
Steric Hindrance: The bulky benzyl group can sterically hinder the approach of substrates to the catalytically active imidazole ring. This can lead to a decrease in the rate of catalysis compared to native histidine.[12]
-
Electronic Effects: The benzyl group can also influence the electronic properties of the imidazole ring, potentially altering its pKa and its ability to donate or accept protons.
-
Hydrophobicity: The addition of the benzyl group increases the hydrophobicity of the molecule, which can be advantageous in designing enzyme mimics that operate in non-aqueous environments or interact with hydrophobic substrates.
Comparative Catalytic Activity: A Case Study in Ester Hydrolysis
To objectively compare the catalytic activities of native histidine and its benzylated counterpart, we can examine their performance in a model reaction: the hydrolysis of p-nitrophenyl acetate (p-NPA). This reaction is widely used to assay the activity of esterases and their mimics because the product, p-nitrophenolate, is a chromophore that can be easily quantified by spectrophotometry.[13][14][15]
| Catalyst | Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Z-L-His/Zn²⁺ | p-NPA | 0.87 | 1.35 | 25.9 |
| Z-L-His | p-NPA | 1.21 | 0.98 | 13.5 |
| Porcine Pancreatic Lipase (PPL) | p-NPA | - | - | 2.13 |
| Aspergillus niger Lipase (ANL) | p-NPA | - | - | 9.64 |
Data adapted from "Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics."[3]
-
Z-L-His exhibits catalytic activity: The benzyloxycarbonyl derivative of histidine is catalytically active in the hydrolysis of p-NPA, demonstrating that the fundamental catalytic machinery of the imidazole ring is still functional.
-
Modification impacts efficiency: The catalytic efficiency (k_cat/K_m) of Z-L-His is lower than that of the Z-L-His/Zn²⁺ complex, but significantly higher than that of Porcine Pancreatic Lipase (PPL) and comparable to Aspergillus niger Lipase (ANL) under the studied conditions.[3] This suggests that while the modification may introduce some steric hindrance, the resulting molecule is still a competent catalyst.
-
Implications for Benzylhistidine: It is reasonable to infer that benzylhistidine would exhibit similar catalytic behavior. The benzyl group, like the benzyloxycarbonyl group, would likely introduce steric bulk that could modulate substrate binding and catalytic turnover. The precise kinetic parameters would depend on the specific reaction conditions and the substrate being used.
Mechanistic Considerations
The catalytic mechanism for ester hydrolysis by histidine and its derivatives can proceed through two primary pathways:
-
Nucleophilic Catalysis: The imidazole nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester to form a transient acyl-imidazole intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the catalyst.
-
General Base Catalysis: The imidazole acts as a general base, activating a water molecule by abstracting a proton. The resulting hydroxide ion then acts as the nucleophile, attacking the ester carbonyl.[16]
The presence of a bulky substituent like a benzyl group on the imidazole ring would likely favor the general base catalysis pathway, as direct nucleophilic attack by the sterically encumbered nitrogen atom would be less favorable.
Experimental Protocols
To empirically compare the catalytic activity of benzylhistidine and native histidine, the following experimental workflow can be employed.
Synthesis of N-Benzyl-L-Histidine
A common method for the synthesis of N-benzyl-L-histidine involves the reaction of L-histidine with benzyl bromide in the presence of a base.[2][17]
dot
Caption: Synthesis of N-Benzyl-L-Histidine.
Assay for Catalytic Activity: p-Nitrophenyl Acetate (p-NPA) Hydrolysis
This protocol outlines a spectrophotometric assay to determine the kinetic parameters for the hydrolysis of p-NPA catalyzed by native histidine and benzylhistidine.
dot
Caption: Workflow for p-NPA Hydrolysis Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of L-histidine and N-benzyl-L-histidine (e.g., 10 mM in the appropriate buffer).
-
Prepare a stock solution of p-NPA (e.g., 100 mM in a solvent like acetonitrile).
-
Prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction buffer to a final volume of 200 µL per well.
-
Add the catalyst (histidine or benzylhistidine) to the desired final concentration (e.g., 1 mM).
-
Prepare a range of substrate concentrations by adding varying amounts of the p-NPA stock solution. Include a blank with no catalyst.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the p-NPA solution to the wells.
-
Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature (e.g., 25°C).
-
Monitor the increase in absorbance at 405 nm (the wavelength at which p-nitrophenolate absorbs) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (v₀) from the linear portion of the absorbance vs. time plots, using the molar extinction coefficient of p-nitrophenolate.
-
Plot v₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_max.
-
Calculate k_cat (the turnover number) by dividing V_max by the catalyst concentration.
-
Calculate the catalytic efficiency as the ratio k_cat/K_m.[1]
-
Conclusion
The modification of native histidine through benzylation offers a promising avenue for the development of novel biocatalysts. While the addition of a benzyl group may introduce steric constraints that can potentially reduce the catalytic rate for certain substrates, it also enhances hydrophobicity and provides a scaffold for further functionalization. The comparative analysis of catalytic activity, particularly through well-defined kinetic studies like the p-NPA hydrolysis assay, is crucial for understanding the structure-activity relationships of these enzyme mimics. The available data on benzyloxycarbonyl histidine suggests that such modified histidines can indeed exhibit significant catalytic activity, sometimes rivaling that of natural enzymes.[3] Further research focusing on the direct comparison of a wider range of substituted histidines will undoubtedly lead to the rational design of more efficient and selective artificial enzymes for various applications in research and industry.
References
-
Catalytic, theoretical, and biological investigation of an enzyme mimic model. PubMed. [Link]
-
Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics. MDPI. [Link]
-
Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI. [Link]
-
Catalytic Behavior of Histidine-bearing Self-assembling Peptide for Ester Hydrolysis. ResearchGate. [Link]
-
Ester hydrolysis reaction catalysed by histidine containing peptides... ResearchGate. [Link]
-
Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics. ResearchGate. [Link]
-
Synthesis, self-assembly, and catalytic activity of histidine-based structured lipopeptides for hydrolysis reactions in water. RSC Publishing. [Link]
-
The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. ResearchGate. [Link]
-
An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. PubMed Central. [Link]
-
Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. PubMed. [Link]
-
How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes. PubMed Central. [Link]
-
Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. National Institutes of Health. [Link]
-
pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. ResearchGate. [Link]
-
Chemical Science. RSC Publishing. [Link]
-
Comparison of kinetic parameters. KM, kcat, and kcat/KM for Pro-AMP... ResearchGate. [Link]
-
An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. PubMed. [Link]
-
Benzyl Esters. Organic Chemistry Portal. [Link]
-
Histidine Assay Kit. Cell Biolabs, Inc. [Link]
-
5.2: Enzyme Parameters. Chemistry LibreTexts. [Link]
-
Probing the Catalytic Charge-Relay System in Alanine Racemase with Genetically Encoded Histidine Mimetics. PubMed Central. [Link]
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Interpretation of pH−Activity Profiles for Acid−Base Catalysis from Molecular Simulations. Rutgers University. [Link]
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Catalytic Activity of Histidine-Metal Complexes in Oxidation Reactions. ResearchGate. [Link]
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Observations on the Catalyzed Hydrolysis of P-Nitrophenyl Acetate by Peptides of Histidine and Methylhistidine. PubMed. [Link]
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Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design. ACS Publications. [Link]
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Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
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Mimicking Enzymes: The Quest for Powerful Catalysts from Simple Molecules to Nanozymes. ACS Publications. [Link]
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A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]
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ProFoldin MicroMolar Histidine Assay Kit. ProFoldin. [Link]
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Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. YouTube. [Link]
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9.3: Chymotrypsin- A Case Study. Chemistry LibreTexts. [Link]
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log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2).. ResearchGate. [Link]
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Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. PubMed Central. [Link]
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Histidine protonation states are key in the LigI catalytic reaction mechanism. ResearchGate. [Link]
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Towards Artificial Metalloenzymes: Synthesis of Novel Non-Natural Amino Acids Ana Isabel Oliveira Almeida. University of Birmingham. [Link]
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Benzylamines. Organic Chemistry Portal. [Link]
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mechanism of ester hydrolysis. YouTube. [Link]
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A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. PubMed Central. [Link]
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pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. MDPI. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
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Detailed explanation of titration curve of histidine. YouTube. [Link]
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Measurement of histidine pKa values and tautomer populations in invisible protein states. PNAS. [Link]
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The molecular basis for acetylhistidine synthesis by HisAT/NAT16. PUBDB. [Link]
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A Senior Application Scientist's Guide to Distinguishing Benzylhistidine Impurities in Final Peptide Products
Introduction: The Challenge of Histidine and its Benzyl Adducts in Peptide Therapeutics
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount to guaranteeing their safety and efficacy.[1] Peptide-related impurities can arise during synthesis or degradation and may possess unwanted biological activity or toxicity.[2][3] Among the various process-related impurities, those involving histidine residues present a unique analytical challenge. The nucleophilic nature of histidine's imidazole side chain makes it susceptible to modification, a common instance being the formation of benzylhistidine isomers during solid-phase peptide synthesis (SPPS), particularly when benzyl-type protecting groups are employed.[4]
This guide provides an in-depth technical comparison of orthogonal analytical methodologies for the robust identification and differentiation of N-benzylhistidine impurities in final peptide products. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols to ensure the highest degree of scientific integrity.
The Genesis of Benzylhistidine Impurities
During SPPS, protecting groups are used to prevent unwanted side reactions on amino acid side chains. Benzyl-based protecting groups are common, but under certain conditions, a benzyl group can migrate to the imidazole ring of a histidine residue, forming a benzylhistidine adduct. This can occur at either of the two nitrogen atoms in the imidazole ring, leading to the formation of two positional isomers: Nim-benzylhistidine (also known as Nπ-benzylhistidine) and Nτ-benzylhistidine.
The presence of these impurities is problematic for several reasons:
-
Altered Bioactivity: The addition of a bulky benzyl group to the histidine side chain can significantly alter the peptide's conformation and its ability to bind to its target receptor.
-
Immunogenicity: Modified peptides can be recognized as foreign by the immune system, potentially triggering an adverse immune response.[5]
-
Regulatory Scrutiny: Regulatory bodies like the FDA require thorough characterization and control of all impurities present in a drug product.[4][6]
Distinguishing between the Nim and Nτ isomers is crucial as they may have different physicochemical properties and biological impacts.
Comparative Analysis of Key Methodologies
A multi-faceted analytical approach is essential for the unambiguous identification and quantification of benzylhistidine impurities. No single technique is sufficient; instead, a combination of high-resolution chromatography and spectroscopy provides the necessary orthogonal data.
High-Performance Liquid Chromatography (HPLC): The First Line of Separation
Reverse-phase HPLC (RP-HPLC) is the workhorse for peptide purity analysis and is highly effective in separating peptides with minor structural differences.[1][7][8][9][10] The separation of benzylhistidine isomers from the parent peptide is based on differences in their hydrophobicity. The addition of a benzyl group increases the overall hydrophobicity of the peptide, leading to a longer retention time on a C18 column compared to the unmodified peptide.
Experimental Considerations for Enhanced Resolution:
-
Column Chemistry: While standard C18 columns are a good starting point, columns with different stationary phases, such as phenyl-hexyl or biphenyl, can offer alternative selectivities that may improve the resolution of closely eluting isomers.
-
Mobile Phase Modifiers: The choice of ion-pairing agent can significantly impact selectivity. While trifluoroacetic acid (TFA) is common, using alternative modifiers like difluoroacetic acid (DFA) or formic acid can alter the retention behavior of the peptides and impurities.[3]
-
Gradient Optimization: A shallow gradient is often necessary to resolve isomers that have very similar hydrophobicities.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach
For peptides that are highly polar, or where RP-HPLC fails to provide adequate resolution, HILIC can be a powerful alternative.[2][11][12][13] HILIC separates compounds based on their polarity, with more polar compounds being retained longer. The benzylhistidine-containing peptide will be less polar than the parent peptide and thus will likely elute earlier in a HILIC separation.
Table 1: Comparison of HPLC Methods for Benzylhistidine Impurity Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide) |
| Mobile Phase | High aqueous content to high organic content gradient. | High organic content to high aqueous content gradient. |
| Elution of Benzyl-His Impurity | Later than the parent peptide (more hydrophobic). | Earlier than the parent peptide (less polar). |
| Primary Advantage | High resolution for a wide range of peptides. | Orthogonal selectivity to RP-HPLC, good for polar peptides. |
| Considerations | May require shallow gradients for isomer separation. | Can have longer equilibration times. |
Experimental Workflow: HPLC Method Development
Caption: Workflow for HPLC method development to separate benzylhistidine impurities.
Mass Spectrometry (MS): Unveiling Molecular Weights and Structures
Mass spectrometry is an indispensable tool for identifying impurities by providing precise molecular weight information.[14] When coupled with HPLC (LC-MS), it allows for the assignment of molecular weights to each of the separated peaks.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the parent peptide and its benzylated derivative. The mass difference between the parent peptide and the impurity should correspond to the addition of a benzyl group (C7H6), which has a monoisotopic mass of 90.04695 Da.
Tandem Mass Spectrometry (MS/MS) for Positional Isomer Differentiation
While MS can confirm the presence of a benzyl group, MS/MS is often required to determine its location on the imidazole ring. Different fragmentation techniques can provide complementary information:
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. While CID may not always provide definitive fragments to distinguish between the Nim and Nτ isomers, subtle differences in the fragmentation patterns of the imidazole ring may be observed.
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These are non-ergodic fragmentation techniques that are particularly useful for preserving labile post-translational modifications.[15][16][17][18][19] ETD/ECD can induce fragmentation of the peptide backbone while leaving the benzyl group attached to the histidine side chain, potentially providing fragments that are more informative for isomer differentiation.
Ion Mobility-Mass Spectrometry (IM-MS): A Dimension of Shape
IM-MS separates ions based on their size and shape (collision cross-section) in the gas phase before they enter the mass spectrometer.[20][21][22][23] The Nim and Nτ isomers may have slightly different three-dimensional structures, which could lead to different drift times in the ion mobility cell, allowing for their separation even if they co-elute from the HPLC column.
Table 2: Comparison of Mass Spectrometry Techniques for Benzylhistidine Impurity Analysis
| Technique | Principle | Application to Benzylhistidine Analysis | Strengths | Limitations |
| HRMS | High-accuracy mass measurement. | Confirms the addition of a benzyl group (mass shift of +90.04695 Da). | Unambiguous confirmation of elemental composition. | Cannot differentiate between positional isomers. |
| CID-MS/MS | Fragmentation through collision with an inert gas. | May show subtle differences in the fragmentation of the imidazole ring. | Widely available and well-understood. | May not provide definitive fragments for isomer differentiation. |
| ETD/ECD-MS/MS | Fragmentation through electron transfer/capture. | Preserves the benzyl group on the histidine side chain, potentially yielding more informative fragments. | Excellent for labile modifications. | May be less efficient for smaller, highly charged peptides. |
| IM-MS | Separation based on ion shape and size. | Can separate isomers with different collision cross-sections. | Adds an orthogonal dimension of separation. | Resolution may not be sufficient for all isomer pairs. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information about the chemical environment of each atom in a molecule and is the ultimate tool for unambiguously distinguishing between the Nim and Nτ benzylhistidine isomers.
1D NMR (1H and 13C):
The chemical shifts of the protons and carbons in the imidazole ring of histidine are sensitive to the position of the benzyl group.
-
1H NMR: The protons on the imidazole ring (C2-H, C4-H, and C5-H) and the benzylic protons will have distinct chemical shifts and coupling patterns for each isomer.
-
13C NMR: The chemical shifts of the imidazole carbons (C2, C4, and C5) will also be different for the Nim and Nτ isomers.
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
2D NMR experiments are crucial for assigning the signals in the 1D spectra and for definitively determining the position of the benzyl group.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the spin systems within the amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. An HMBC correlation between the benzylic protons and one of the imidazole carbons can directly establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. A NOE/ROE correlation between the benzylic protons and a specific proton on the imidazole ring can provide definitive proof of the benzyl group's position.[8][12][22][24]
Experimental Workflow: NMR Analysis of Benzylhistidine Impurities
Caption: A streamlined workflow for the NMR-based identification of benzylhistidine isomers.
A Self-Validating Protocol for Benzylhistidine Impurity Analysis
-
Initial Detection and Quantification (HPLC-UV):
-
Develop a stability-indicating RP-HPLC method using a C18 column and a TFA-containing mobile phase.
-
Identify any post-eluting peaks relative to the main peptide.
-
Quantify the impurity levels based on their peak area percentage.
-
-
Molecular Weight Confirmation (LC-HRMS):
-
Analyze the sample using LC-HRMS to obtain accurate mass data for the main peak and all impurity peaks.
-
Confirm the presence of the benzylhistidine impurity by observing a mass shift of +90.04695 Da.
-
-
Isomer Separation and Structural Clues (LC-MS/MS and IM-MS):
-
Optimize the HPLC method to achieve baseline separation of the isomeric impurities if possible.
-
Perform MS/MS analysis on the separated isomers using both CID and ETD/ECD to look for characteristic fragment ions.
-
If available, utilize IM-MS to determine if the isomers can be separated based on their collision cross-sections.
-
-
Definitive Structure Elucidation (NMR):
-
Isolate a sufficient quantity of each isomer using preparative HPLC.
-
Acquire a full suite of 1D and 2D NMR spectra (1H, 13C, COSY, HSQC, HMBC, and NOESY/ROESY).
-
Assign all proton and carbon signals and use the HMBC and NOESY/ROESY data to definitively determine the position of the benzyl group on the imidazole ring.
-
Conclusion: A Multi-pronged Strategy for Impurity Control
The effective identification and characterization of benzylhistidine impurities in peptide drug products require a strategic and orthogonal analytical approach. While HPLC provides the initial separation and quantification, it is the combination of high-resolution mass spectrometry and, ultimately, multi-dimensional NMR that delivers the unambiguous structural information needed to distinguish between the Nim and Nτ isomers. By implementing the comprehensive, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the purity, safety, and efficacy of their peptide therapeutics, thereby meeting the stringent requirements of regulatory agencies and safeguarding patient health.
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Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]
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LCGC International. (2024, October 29). HILIC Peptide Retention Times Predicted Using New Approach. Retrieved from [Link]
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LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved from [Link]
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ResolveMass. (2025, November 27). What Are the FDA Requirements for Peptide Characterization? Retrieved from [Link]
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Agilent Technologies. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
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Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 536, 3–29. [Link]
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Restek Corporation. (2019, September 19). Understanding the HILIC Separation Method in LC [Video]. YouTube. [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
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Clemmer, D. E. (n.d.). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. Retrieved from [Link]
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Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
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BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]
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Vázquez, E., Corchero, J. L., & Villaverde, A. (2012). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial Cell Factories, 11, 167. [Link]
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Gilar, M., & Jaworski, A. (2011). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Analytical and Bioanalytical Chemistry, 400(8), 2275–2289. [Link]
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Lu, X., & Qiang, W. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of Magnetic Resonance, 243, 1–6. [Link]
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Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]
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Kumar, D., & Laremore, T. N. (2012). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Proteomics, 12(4-5), 455–465. [Link]
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Shaw, J. B., Li, W., Holden, D. D., Zhang, Y., Griep-Raming, J., Fellers, R. T., Early, B. P., Thomas, P. M., Kelleher, N. L., & Brodbelt, J. S. (2019). Electron Capture Dissociation for Discovery Top-Down Proteomics of Peptides and Small Proteins on Chromatographic Time Scales. Journal of the American Society for Mass Spectrometry, 30(11), 2362–2372. [Link]
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ACS Publications. (n.d.). Ion Mobility Separation of Isomeric Acyl-lysine Marks in Peptides. Retrieved from [Link]
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BioPharmaSpec. (2025, July 23). Structural Peptide Analysis Using Waters Cyclic IMS-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Design of histidine containing peptides for better understanding of their coordination mode toward copper(II) by CD spectroscopy. Retrieved from [Link]
-
PolyLC. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. Retrieved from [Link]
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Royal Society of Chemistry. (2013, February 28). Principles of electron capture and transfer dissociation mass spectrometry applied to peptide and protein structure analysis. Retrieved from [Link]
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De Spiegeleer, B., D'Hondt, M., Vangenechten, J., & Van Vooren, L. (2011). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 833–843. [Link]
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ACS Omega. (2025, July 4). Structural and Spectroscopic Characterization of a Histidine-Containing Tetrapeptide Crystallized with Copper Chloride. Retrieved from [Link]
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MDPI. (2022, April 25). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. Retrieved from [Link]
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PubMed Central. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved from [Link]
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National Institutes of Health. (n.d.). Spectroscopic Characterization of an Extensive Set of c-Type Peptide Fragment Ions Formed by Electron Transfer Dissociation Suggests Exclusive Formation of Amide Isomers. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. Retrieved from [Link]
-
Fourier Transform Mass Spectrometry Lab. (n.d.). Fundamentals of Electron Capture Dissociation. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of Benzylhistidine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Benzylhistidine. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a comprehensive understanding of the necessary precautions. While specific toxicological data for Benzylhistidine is not extensively documented, we will proceed with a conservative approach, drawing parallels from structurally similar amino acid derivatives and adhering to established laboratory safety principles.
Hazard Assessment: Understanding the Risks
Benzylhistidine, a derivative of the amino acid histidine, is typically a crystalline powder. While many amino acid derivatives are considered to have low toxicity, the introduction of a benzyl group warrants a cautious approach. For instance, other benzylated compounds like 6-Benzyladenine are known to cause skin irritation.[1] Therefore, we must consider the following potential hazards when handling Benzylhistidine in its solid form and in solutions:
-
Inhalation: Fine powders can be easily aerosolized, leading to respiratory tract irritation.
-
Dermal Contact: The compound may cause skin irritation or allergic reactions upon contact.[2]
-
Eye Contact: Direct contact with the eyes can cause serious irritation.[2]
-
Ingestion: Accidental ingestion could be harmful.[3]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the final and critical barrier between you and potential exposure.[4][5] All PPE should comply with standards set by the American National Standards Institute (ANSI) or equivalent regulatory bodies.[5]
Core PPE for All Procedures:
-
Lab Coat: A flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[4] When there is a risk of splashes, safety goggles are necessary.
-
Gloves: Disposable nitrile gloves are recommended due to their resistance to a broad range of chemicals and potential allergens.[6][7] Always inspect gloves for tears or punctures before use.
-
Footwear and Attire: Closed-toe shoes and long pants are mandatory in any laboratory setting.[4]
Task-Specific PPE Recommendations:
| Task | Required PPE | Rationale |
| Weighing and Handling Solid Benzylhistidine | Core PPE + N95 Respirator | The fine, crystalline nature of the powder increases the risk of aerosolization and subsequent inhalation.[8] |
| Preparing Solutions | Core PPE + Face Shield (in addition to safety glasses/goggles) | A face shield provides an extra layer of protection against splashes when handling liquids.[4] |
| Large-Scale Operations or Potential for Significant Splashes | Core PPE + Chemical-resistant apron and double gloves | For procedures with a higher risk of exposure, enhanced protective clothing is necessary to prevent skin contact. |
Procedural Guidance: From Preparation to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories, which should include standard operating procedures for handling hazardous chemicals.[9][10][11]
Donning and Doffing PPE: A Step-by-Step Protocol
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if needed): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.
-
Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[12]
Workflow for Safe Handling and Disposal
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
